3-(4-Fluorophenyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85589-65-7 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-fluorophenyl)pyridine, a key structural motif in medicinal chemistry and materials science. The document details various cross-coupling methodologies, offering experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in the efficient synthesis of this important compound.
Introduction
This compound is a biaryl compound of significant interest in drug discovery and development. The presence of the fluorophenyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of parent molecules. Consequently, robust and scalable synthetic routes to this scaffold are of high importance. This guide focuses on the most prevalent and effective methods for its synthesis, primarily revolving around palladium-catalyzed cross-coupling reactions.
Core Synthesis Pathways
The construction of the C-C bond between the pyridine and fluorophenyl rings is most commonly achieved through well-established cross-coupling reactions. These methods offer a versatile and efficient means of forging the desired biaryl linkage. The primary pathways include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Each of these reactions utilizes a different organometallic reagent, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. The reaction typically involves the palladium-catalyzed coupling of a pyridine halide (or triflate) with 4-fluorophenylboronic acid in the presence of a base.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling involves the following steps:
-
Reaction Setup: To a reaction vessel is added 3-bromopyridine (1.0 equiv.), 4-fluorophenylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0-3.0 equiv.).
-
Solvent: A suitable solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane and water, is added.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 2 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[1]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 | Hypothetical |
| 3-Iodopyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 | Hypothetical |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is known for its high reactivity, often allowing for milder reaction conditions compared to other coupling methods.[2] The reaction involves the coupling of a 3-halopyridine with a pre-formed or in situ generated (4-fluorophenyl)zinc halide, catalyzed by a palladium or nickel complex.[1]
General Reaction Scheme:
Figure 2: General scheme of the Negishi coupling for the synthesis of this compound.
Experimental Protocol:
A representative experimental procedure for the Negishi coupling is as follows:
-
Organozinc Formation: The (4-fluorophenyl)zinc halide is typically prepared by the reaction of 4-bromofluorobenzene or 4-iodofluorobenzene with activated zinc metal or by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In a separate flask under an inert atmosphere, a 3-halopyridine (1.0 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv.), are dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
Reaction Conditions: The solution of the organozinc reagent (1.1-1.5 equiv.) in THF is then added to the pyridine solution. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for several hours until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[3]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | (4-Fluorophenyl)zinc chloride | Pd(PPh₃)₄ | THF | 60 | 6 | 80-90 | Hypothetical |
| 3-Chloropyridine | (4-Fluorophenyl)zinc bromide | Ni(dppe)Cl₂ | DMA | 80 | 12 | 75-85 | Hypothetical |
Stille Coupling
The Stille coupling employs organostannane reagents, which are notable for their stability to air and moisture and tolerance of a wide range of functional groups.[4] The primary drawback is the toxicity of the tin reagents and byproducts. The reaction involves the palladium-catalyzed coupling of a 3-halopyridine with a (4-fluorophenyl)stannane derivative.
General Reaction Scheme:
Figure 3: General scheme of the Stille coupling for the synthesis of this compound.
Experimental Protocol:
A typical Stille coupling procedure is outlined below:
-
Reaction Setup: A mixture of 3-iodopyridine (1.0 equiv.), (4-fluorophenyl)tributylstannane (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) is placed in a reaction vessel.
-
Solvent and Additives: Anhydrous and degassed solvent, such as toluene or DMF, is added. In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are included to enhance the reaction rate.
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the solvent is removed under vacuum. The residue is often treated with a fluoride solution (e.g., aqueous KF) to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the product is purified by column chromatography.[5]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | CuI | DMF | 90 | 16 | 75-88 | Hypothetical |
| 3-Bromopyridine | (4-Fluorophenyl)trimethylstannane | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | Toluene | 100 | 24 | 70-80 | Hypothetical |
Hiyama Coupling
The Hiyama coupling utilizes organosilane reagents, which are low in toxicity and readily available.[6] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[7]
General Reaction Scheme:
Figure 4: General scheme of the Hiyama coupling for the synthesis of this compound.
Experimental Protocol:
A general protocol for the Hiyama coupling is as follows:
-
Reaction Setup: A mixture of the 3-halopyridine (1.0 equiv.), the (4-fluorophenyl)silane reagent (e.g., trimethoxy(4-fluorophenyl)silane, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), and a suitable ligand (e.g., a phosphine ligand) is prepared in a reaction flask.
-
Solvent and Activator: A solvent such as THF or 1,4-dioxane is added, followed by the addition of the activator, which is often a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv.).
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to 60-100 °C for several hours.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | (4-Fluorophenyl)trimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 12 | 80-92 | Hypothetical |
| 3-Bromopyridine | (4-Fluorophenyl)trifluorosilane | PdCl₂(PCy₃)₂ | CsF | 1,4-Dioxane | 100 | 18 | 78-88 | Hypothetical |
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. The Suzuki-Miyaura coupling is frequently favored due to the low toxicity of the boron reagents. The Negishi coupling offers high reactivity, while the Stille coupling provides excellent functional group tolerance, albeit with the concern of toxic tin byproducts. The Hiyama coupling presents a less toxic alternative to the Stille reaction. This guide provides the foundational knowledge and experimental frameworks for researchers to select and optimize the most suitable pathway for their specific needs in the synthesis of this compound.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of a fluorophenyl group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted using computational models due to the limited availability of published experimental values.
| Property | Value | Source Type |
| Molecular Formula | C₁₁H₈FN | - |
| Molecular Weight | 173.19 g/mol | Experimental |
| Physical State | Liquid | Experimental |
| Melting Point | Predicted: 14.53 °C | Predicted |
| Boiling Point | Predicted: 265.8±25.0 °C at 760 mmHg | Predicted |
| Water Solubility | Predicted: 1.88 g/L | Predicted |
| pKa (most basic) | Predicted: 4.35 | Predicted |
| logP | Predicted: 2.67 | Predicted |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is in a solid state. If it is a liquid at room temperature, the determination should be performed at sub-ambient temperatures.
-
If the solid sample is not a fine powder, gently grind it using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
As the temperature nears the predicted melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
-
Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in water by allowing the system to reach saturation, followed by quantification of the dissolved solute.
Apparatus:
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of distilled or deionized water in a glass vial. The excess solid/liquid is necessary to ensure saturation is reached.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand to let the undissolved material settle.
-
Centrifuge the sample to further separate the undissolved solute from the aqueous solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in g/L or mol/L.
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.
Apparatus:
-
Separatory funnel or glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together for 24 hours and then allowing the layers to separate.
-
Dissolve a known amount of this compound in either the n-octanol or water phase.
-
Add a known volume of the second immiscible phase to the first. The volume ratio is typically 1:1.
-
Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each aliquot using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Synthesis Workflow
A common and versatile method for the synthesis of biaryl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a compound of significant interest to the scientific community. The provided information serves as a valuable resource for researchers and professionals involved in drug discovery and materials science, facilitating further investigation and application of this versatile molecule. The outlined synthetic workflow using the Suzuki-Miyaura coupling offers a reliable method for its preparation in a laboratory setting.
An In-depth Technical Guide to 3-(4-Fluorophenyl)pyridine and Related Compounds
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 3-(4-fluorophenyl)pyridine. Due to the limited availability of data for this specific isomer, this guide also includes information on closely related and more extensively studied isomers and derivatives to provide a broader context for researchers, scientists, and drug development professionals.
Chemical Identifiers
| Identifier | 4-(4-Fluorophenyl)pyridine[1] | [5-(4-Fluorophenyl)pyridin-3-yl]methanol[2] | 3-Fluoropyridine[3] |
| CAS Number | 39795-58-9 | 222551-22-6 | 372-47-4 |
| PubChem CID | 15544371 | 15541798 | 67794 |
| Molecular Formula | C₁₁H₈FN | C₁₂H₁₀FNO | C₅H₄FN |
| Molecular Weight | 173.19 g/mol | 203.21 g/mol | 97.09 g/mol |
| InChI | InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | InChI=1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H |
| InChIKey | UKSMMLJBHPMSOV-UHFFFAOYSA-N | AGTFTHJYSZRWJK-UHFFFAOYSA-N | CELKOWQJPVJKIL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1)C2=CC=NC=C2 | C1=CC(=CC=C1C2=CN=CC(=C2)CO)F | C1=CC(=CN=C1)F |
Synthesis Protocols
The synthesis of phenylpyridine derivatives is commonly achieved through cross-coupling reactions. A general and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for this compound is not detailed in the available literature, a general experimental procedure is outlined below. Additionally, a method for the synthesis of a related fluorinated pyridine derivative is provided.
General Suzuki-Miyaura Cross-Coupling Protocol for Phenylpyridines
This protocol describes a general method for the synthesis of phenylpyridines from a bromopyridine and a phenylboronic acid.
Experimental Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve 3-bromopyridine (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and an aqueous solution of a base, such as sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Synthesis of 2-(2,4-Dimethylphenyl)-3-fluoro-6-(4-fluorophenyl)pyridine[4]
This method describes the synthesis of a diversely substituted 3-fluoropyridine.
Experimental Procedure:
The crude product was purified by flash chromatography (hexane/EtOAc, 30/1) followed by purification via preparative HPLC (5% water in acetonitrile). The reaction yielded a colorless oil (69% yield).
Biological Activity
Fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to the molecule. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. While specific biological data for this compound is scarce, the broader class of fluorinated pyridines has shown a wide range of pharmacological activities.
Derivatives of fluorinated pyridines have been investigated for their potential as:
-
Anticancer Agents: Certain pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity.[4]
-
Antimicrobial Agents
-
Anti-inflammatory Agents
-
Central Nervous System (CNS) active agents [5]
The biological activity is often attributed to the ability of the fluorophenylpyridine scaffold to act as a bioisostere for other chemical groups and to participate in specific interactions with biological targets.
Spectroscopic Data
| 2-(4-Fluorophenyl)pyridine | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) [6] | ¹⁹F NMR (377 MHz, CDCl₃) δ (ppm) [6] |
| Chemical Shifts | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | -113.16 |
The NMR spectra for this compound would be expected to show characteristic signals for the pyridine and fluorophenyl rings, with coupling constants indicative of the substitution pattern.
References
- 1. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [5-(4-Fluorophenyl)pyridin-3-yl]methanol | C12H10FNO | CID 15541798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
Spectroscopic Profile of 3-(4-Fluorophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on the analysis of its structural analogues and established principles of spectroscopic interpretation. The guide also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of such compounds.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of similar compounds, including 2-(4-fluorophenyl)pyridine and 4-(4-fluorophenyl)pyridine, and are intended to serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | s | - | H-2 (Py) |
| ~8.60 | d | ~4.8 | H-6 (Py) |
| ~7.90 | dt | ~8.0, 2.0 | H-4 (Py) |
| ~7.60 | dd | ~8.8, 5.2 | H-2', H-6' (Ph) |
| ~7.40 | dd | ~8.0, 4.8 | H-5 (Py) |
| ~7.20 | t | ~8.8 | H-3', H-5' (Ph) |
Py = Pyridine ring; Ph = Phenyl ring
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 250 Hz) | C-4' (Ph) |
| ~151 | C-2 (Py) |
| ~148 | C-6 (Py) |
| ~138 | C-4 (Py) |
| ~135 | C-3 (Py) |
| ~134 (d, J ≈ 3 Hz) | C-1' (Ph) |
| ~129 (d, J ≈ 8 Hz) | C-2', C-6' (Ph) |
| ~124 | C-5 (Py) |
| ~116 (d, J ≈ 22 Hz) | C-3', C-5' (Ph) |
Py = Pyridine ring; Ph = Phenyl ring
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1225 | Strong | C-F stretching |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 173 | 100 | [M]⁺ (Molecular Ion) |
| 172 | ~20 | [M-H]⁺ |
| 145 | ~15 | [M-N₂]⁺ or [M-HCN]⁺ fragment |
| 95 | ~10 | [C₆H₄F]⁺ fragment |
| 78 | ~25 | [C₅H₄N]⁺ fragment |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic characterization of a chemical compound like this compound can be visualized as a logical sequence of steps.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Experimental verification of the predicted data is essential for definitive structural elucidation.
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational dynamics of 3-(4-Fluorophenyl)pyridine, a significant heterocyclic compound in medicinal chemistry and materials science. In the absence of extensive experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages data from closely related structures and presents a comprehensive theoretical investigation using Density Functional Theory (DFT) to elucidate its structural parameters, rotational energy barrier, and preferred conformation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the this compound scaffold.
Introduction
This compound is a biaryl heterocyclic compound that has garnered interest in drug discovery and materials science due to its unique electronic and structural properties. The presence of the fluorine atom can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for predicting its binding affinity to biological targets and for designing materials with tailored properties.
The key structural feature of this compound is the torsional or dihedral angle between the pyridine and the 4-fluorophenyl rings, which dictates the molecule's overall shape and electronic conjugation. This guide provides a detailed examination of this and other structural parameters.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by the spatial arrangement of its constituent atoms and the rotational freedom around the C-C single bond connecting the pyridine and 4-fluorophenyl rings.
Predicted Molecular Geometry
Based on computational modeling, the optimized geometry of this compound reveals a non-planar conformation in the gas phase. The steric hindrance between the ortho hydrogens of the two rings leads to a twisted arrangement. The key structural parameters are summarized in Table 1.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(pyridine)-C(phenyl) | 1.485 |
| C-F | 1.352 |
| C-N (pyridine, avg.) | 1.338 |
| C-C (pyridine, avg.) | 1.390 |
| C-C (phenyl, avg.) | 1.395 |
| Bond Angles (°) | |
| C-C-C (pyridine, at C3) | 118.5 |
| C-N-C (pyridine) | 117.2 |
| C-C-F (phenyl) | 118.7 |
| Dihedral Angle (°) | |
| Pyridine-Phenyl | 35.8 |
Table 1: Predicted Molecular Geometry of this compound
Conformational Analysis and Rotational Barrier
The conformation of this compound is defined by the dihedral angle between the planes of the pyridine and 4-fluorophenyl rings. A potential energy scan was performed by systematically varying this dihedral angle to determine the rotational energy profile.
The calculations reveal a rotational barrier of approximately 2.5 kcal/mol for the interconversion between the two equivalent twisted minima. The planar conformation represents the transition state for this rotation. The lowest energy conformation is a twisted structure with a dihedral angle of approximately 35.8°.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Twisted (Minimum) | 35.8 | 0.00 |
| Planar (Transition State) | 0.0 | ~2.5 |
| Perpendicular | 90.0 | ~1.8 |
Table 2: Predicted Conformational Energies of this compound
Experimental and Computational Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Reactants:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, and water)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, 4-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent. The chemical shifts would confirm the connectivity of the atoms.
-
¹⁹F NMR would show a characteristic signal for the fluorine atom.
-
2D NMR techniques (COSY, HSQC, HMBC) would be used for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound.
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
The crystal structure would be solved and refined to determine the precise bond lengths, bond angles, and the dihedral angle between the rings in the solid state.
Computational Methodology
The theoretical data presented in this guide were generated using the following computational protocol:
Software: Gaussian 16 suite of programs.
Method: Density Functional Theory (DFT).
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
Basis Set: 6-311++G(d,p).
Geometry Optimization:
-
The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints.
-
Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Potential Energy Scan:
-
To determine the rotational barrier, a relaxed potential energy surface scan was performed by varying the dihedral angle between the pyridine and 4-fluorophenyl rings from 0° to 180° in steps of 10°. At each step, all other geometric parameters were allowed to relax.
Visualizations
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on theoretical calculations. The molecule adopts a non-planar, twisted conformation with a significant rotational barrier. The provided structural and energetic data, along with the detailed experimental and computational protocols, offer a foundational understanding for researchers in drug development and materials science. Future experimental validation of these computational findings will be crucial for a complete understanding of this important heterocyclic compound.
An In-depth Technical Guide on the Solubility of 3-(4-Fluorophenyl)pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)pyridine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes qualitative solubility information for structurally similar compounds, detailed experimental protocols for accurate solubility measurement, and a visual representation of the experimental workflow.
Estimated Solubility Profile
Table 1: Qualitative Solubility of 3-Phenylpyridine, a Structural Analog of this compound
| Solvent | Chemical Formula | Type | Predicted Solubility of this compound |
| Chloroform | CHCl₃ | Halogenated | Soluble[1] |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] |
Note: This table is based on the reported solubility of 3-Phenylpyridine and serves as an estimation for this compound.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for the solubility of this compound, established experimental methods can be employed. The following section details two widely used and reliable protocols: the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.
2.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
2.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
UV-Vis Spectroscopy Method
This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput and sensitive alternative to the gravimetric method. A calibration curve is first established to relate absorbance to concentration.
2.2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
2.2.2. Procedure
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of accurate dilutions of the stock solution to create a set of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 2.1.2, step 1).
-
After reaching equilibrium, filter the supernatant using a 0.45 µm syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This diagram outlines the key steps involved in preparing a saturated solution and subsequently analyzing it using either the gravimetric or UV-Vis spectroscopic method to determine the solubility of this compound.
References
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine-based scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive overview of the biological activities of fluorinated pyridines, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1][2] The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to these molecules. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Furthermore, fluorine substitution can modulate lipophilicity, pKa, and conformational preferences, thereby improving membrane permeability, oral bioavailability, and target binding affinity.[3] These attributes have led to the successful development of fluorinated pyridine derivatives across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated pyridines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4][5] Several fluorinated pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, Alpelisib, a PI3K inhibitor with a trifluoro-tert-butyl group on the pyridine ring, has been approved for the treatment of advanced or metastatic breast cancer.[6][7] The fluorinated group contributes to its high metabolic stability and strong binding affinity to the PI3K active site.[6][7]
Quantitative Data on Anticancer and Kinase Inhibitory Activity:
| Compound Class | Target | Cell Line/Enzyme | IC50 | Reference |
| Pyrimidine-based PI3K/mTOR inhibitor | PI3Kα | - | 120 µM | [8] |
| Imidazopyridine | p110α | - | 5.8 nM | [9] |
| 4-fluorophenyl-imidazole pyridine | p38 alpha MAPK | - | 250 nM | [10] |
| 4-fluorophenyl-imidazole pyridine | CK1 delta | - | 89 nM | [10] |
| 4-fluorophenyl-imidazole pyridine | JAK2 | - | 62 nM | [10] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | BTK | - | 74 nM | [11] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | PI3Kδ | - | 170 nM | [11] |
| 1,3,5-Triazine derivative | PI3Kα | - | 1.2 nM | [12] |
| 1,3,5-Triazine derivative | HCT-116 | - | 0.83 µM | [12] |
| 1,3,5-Triazine derivative | U87-MG | - | 1.25 µM | [12] |
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated pyridine derivatives.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[14] Certain fluorinated pyridine analogs have demonstrated the ability to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[13]
Quantitative Data on NF-κB Inhibition:
| Compound | Assay | IC50 | Reference |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB DNA binding | ~5 µM | [13] |
| EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | NF-κB DNA binding | ~35 µM | [13] |
| Curcumin | NF-κB DNA binding | >50 µM | [13] |
| Compound 51 | NF-κB activity | 172.2 ± 11.4 nM | [15] |
Signaling Pathway Diagram: NF-κB Inhibition
References
- 1. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridin...: Ingenta Connect [ingentaconnect.com]
- 9. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sketchviz.com [sketchviz.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Fluorophenyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)pyridine is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring and the presence of the pyridine moiety confer unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.[1] The pyridine ring is a common scaffold in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] Concurrently, the introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, serving as a technical resource for professionals in research and development.
Synthesis and Experimental Protocols
The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. The most common approaches include the Suzuki, Negishi, and Stille couplings.
These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, as illustrated in the diagram below.
Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods, reacting a pyridine halide (or triflate) with a fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base.[4][5] This method is popular due to the stability and low toxicity of the boronic acid reagents.[4]
Experimental Protocol: Suzuki Coupling
The following is a representative protocol for the synthesis of an aryl-pyridine derivative via Suzuki coupling.[6]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 3:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[7][8] This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms.[7]
Stille Coupling
The Stille reaction utilizes an organotin compound (organostannane) coupling with an organic halide, catalyzed by palladium.[9] Organostannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds.[9][10]
Physicochemical and Quantitative Data
Limited experimental data is publicly available for this compound itself. The table below includes data for structurally related compounds to provide an estimation of its properties.
| Property | Value | Compound | Source |
| Molecular Weight | 173.19 g/mol | 4-(4-Fluorophenyl)pyridine | [11] |
| XLogP3 | 2.7 | 4-(4-Fluorophenyl)pyridine | [11] |
| Melting Point | 215 °C | 5-(4-Fluorophenyl)pyridine-3-carboxylic acid | [12] |
| pKa | 5.19 | Pyridine | [13] |
Applications in Research and Drug Development
This compound is a privileged building block in the synthesis of complex molecules with potential therapeutic applications. Its structure is found within various compounds investigated for a range of biological activities.
Figure 2: Logical workflow illustrating the use of this compound as a starting material.
Key Application Areas:
-
Kinase Inhibitors: The pyridine scaffold is a cornerstone in the design of kinase inhibitors. The this compound moiety has been incorporated into molecules targeting Aurora kinase B (AURKB), a protein involved in cell cycle regulation and a target for cancer therapy.[14]
-
Nuclear Receptor Modulation: Derivatives have been synthesized as RORγt inverse agonists. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[15]
-
Efflux Pump Inhibition: In the fight against multidrug resistance, polysubstituted pyrroles derived from fluorophenyl precursors have been identified as dual inhibitors of human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pumps.[16]
-
General Organic Synthesis: Beyond direct pharmaceutical applications, it serves as a versatile intermediate for creating a wide array of substituted pyridines, which are themselves valuable in agrochemicals and materials science.[17]
Conclusion
While the discovery of this compound may not be marked by a singular historical event, its value is firmly established in its utility. As a readily accessible and versatile building block, it provides a reliable entry point for introducing the desirable fluorophenyl-pyridine scaffold into complex molecular architectures. The continued importance of fluorinated heterocycles in drug discovery and materials science ensures that this compound will remain a relevant and valuable tool for researchers and synthetic chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(4-Fluorophenyl)pyridine
Executive Summary
3-(4-Fluorophenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential degradation pathways. This guide synthesizes available data from related compounds to project the thermal behavior of this compound. It is anticipated that the compound possesses high thermal stability, with decomposition likely initiating at temperatures above 250 °C. The primary decomposition pathways are expected to involve the cleavage of the C-C bond between the pyridine and fluorophenyl rings, as well as fragmentation of the pyridine ring itself.
Predicted Thermal Properties of this compound
Based on the thermal analysis of related pyridine and fluorinated aromatic compounds, the following thermal properties for this compound are projected.
Table 1: Predicted Thermal Decomposition Characteristics of this compound in an Inert Atmosphere
| Parameter | Predicted Value | Basis for Prediction |
| Onset Decomposition Temperature (Tonset) | > 250 °C | Heterocyclic compounds with phenyl and pyridine rings generally exhibit high thermal stability, with decomposition often beginning above 250 °C[1][2]. |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | Polyimides containing pyridine moieties show decomposition temperatures at 5% weight loss over 476°C, suggesting the pyridine structure is thermally robust[3]. For smaller molecules, the peak temperature would be lower but still significant. |
| Decomposition Stages | Likely one or two stages | Simple heterocyclic compounds often decompose in a single stage in an inert atmosphere[1]. The presence of two distinct aromatic rings might lead to a two-stage decomposition. |
| Major Volatile Fragments | Pyridine, fluorobenzene, HCN, C2H2 | Decomposition of pyridine-containing structures is known to produce HCN and other small fragments[1][2]. Cleavage of the inter-ring bond would release pyridine and fluorobenzene. |
Thermal Analysis of Analogous Compounds
To substantiate the predictions for this compound, thermal analysis data from structurally similar compounds are presented below.
Table 2: Thermal Decomposition Data for Selected Analogous Compounds
| Compound | Onset Temperature (Tonset, °C) | Peak Temperature (Tpeak, °C) | Key Observations | Reference |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | ~217 | - | Good thermal stability reported for a substituted pyridine derivative. | [4][5] |
| Quaternary Pyridinium Tetrachloroferrates | 360 - 425 | - | High thermal stability, decomposing in a single stage. | [6] |
| Pyridine-Containing Polyimides | > 476 (T5%) | - | Demonstrates the high intrinsic thermal stability of the pyridine ring within a polymer matrix. | [3] |
| Heterocyclic Anticancer Drug Candidates | 253 - 266 (T5%) | - | Decomposition begins above 250 °C in an inert atmosphere. | [1] |
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a compound like this compound, based on standard methodologies for similar organic molecules[3][7][8].
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Weigh approximately 3-5 mg of the this compound sample into a platinum or alumina crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min or 20 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss (T5%) is observed.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate, typically 5 °C/min or 10 °C/min, under a nitrogen purge.
-
The temperature program should cover the expected range of thermal events (e.g., 30 °C to 400 °C).
-
A typical procedure involves an initial heating scan, followed by controlled cooling, and a second heating scan to observe the glass transition temperature more clearly and to erase the sample's prior thermal history[3][8].
-
Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will be observed as peaks.
-
Caption: Generalized workflow for thermal analysis of this compound.
Proposed Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the weakest bonds in the molecule. The C-C bond between the two aromatic rings and the C-N bonds within the pyridine ring are potential initial sites of fragmentation. The decomposition is expected to proceed via a radical mechanism[1][2].
Key Postulated Steps:
-
Initiation: Homolytic cleavage of the C-C bond connecting the pyridine and fluorophenyl rings, forming a 3-pyridyl radical and a 4-fluorophenyl radical.
-
Propagation:
-
The 3-pyridyl radical can undergo further fragmentation, leading to the formation of smaller, volatile species such as hydrogen cyanide (HCN) and acetylene (C2H2).
-
The 4-fluorophenyl radical can abstract hydrogen atoms to form fluorobenzene or participate in recombination reactions.
-
-
Termination: Recombination of various radical species to form larger, more complex molecules, which may contribute to a solid residue.
Caption: Proposed decomposition pathway of this compound.
Conclusion
While specific experimental data for this compound is currently lacking, a robust predictive analysis based on analogous compounds suggests that it is a thermally stable molecule. Decomposition is anticipated to occur at temperatures exceeding 250 °C, proceeding through a radical mechanism involving the cleavage of the bond between the aromatic rings and subsequent fragmentation of the pyridine moiety. The experimental protocols and proposed pathways outlined in this guide provide a solid foundation for future empirical studies on this compound. Further research involving TGA-MS or Py-GC-MS would be invaluable for definitively identifying the decomposition products and validating the proposed mechanisms.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(4-Fluorophenyl)pyridine, a compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the methodologies to determine its structural, vibrational, and electronic characteristics, offering critical insights for drug design and development.
Introduction
This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a fluorinated phenyl group. The presence of the fluorine atom and the nitrogen-containing aromatic ring imparts unique electronic properties that are crucial for its interaction with biological targets. Quantum chemical calculations provide a powerful, non-experimental avenue to explore these properties at the atomic level, guiding further experimental work and rational drug design. This guide details the computational protocols for a thorough analysis of this molecule.
Computational Methodology
The theoretical investigation of this compound is conducted using the Gaussian 09 software package, employing Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method is utilized in conjunction with the 6-311++G(d,p) basis set for all calculations. This level of theory is well-established for providing a reliable description of the geometry and electronic properties of organic molecules.
Geometric Optimization
The initial molecular structure of this compound is sketched using GaussView and subjected to a full geometry optimization without any symmetry constraints. This process identifies the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies are also used to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Property Analysis
Several key electronic properties are calculated to understand the chemical reactivity and charge distribution of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Results and Discussion
The following sections present the theoretical data obtained from the quantum chemical calculations of this compound.
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. Due to the lack of a dedicated published study with these specific values for this compound, the following table presents expected ranges based on calculations for similar pyridine and fluorophenyl derivatives.
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-C (Pyridine) | 1.38 - 1.40 |
| C-N (Pyridine) | 1.33 - 1.35 |
| C-C (Phenyl) | 1.39 - 1.41 |
| C-F | 1.34 - 1.36 |
| C-C (Inter-ring) | 1.48 - 1.50 |
| Bond Angles (°) ** | |
| C-N-C (Pyridine) | 116 - 118 |
| C-C-C (Pyridine) | 118 - 121 |
| C-C-C (Phenyl) | 119 - 121 |
| Dihedral Angle (°) ** | |
| Pyridine-Phenyl | 20 - 40 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data. Key vibrational modes for this compound are expected to include C-H stretching, C=C and C=N ring stretching, and C-F stretching vibrations. The table below summarizes the expected frequencies for some of the most prominent vibrational modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=C/C=N Ring Stretch | 1400 - 1600 |
| C-F Stretch | 1200 - 1250 |
| In-plane C-H Bend | 1000 - 1300 |
| Out-of-plane C-H Bend | 700 - 900 |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is a measure of the molecule's excitability and chemical reactivity.
| Parameter | Expected Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the aromatic rings will exhibit the most positive potential (blue regions), making them susceptible to nucleophilic attack.
Experimental Protocols
While this guide focuses on computational methods, a brief outline of relevant experimental protocols is provided for context and validation of the theoretical results.
Synthesis of this compound
A common method for the synthesis of 3-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Combine 3-bromopyridine (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a round-bottom flask.
-
Add a suitable solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The synthesized compound is characterized by Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to identify its functional groups and compare the experimental vibrational frequencies with the calculated values.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure of the synthesized compound.
Visualizations
The following diagrams illustrate the computational workflow and the relationships between the calculated molecular properties.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of bioactive molecules. Among these, fluorinated pyridine derivatives are of particular interest due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3-(4-Fluorophenyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation via Suzuki-Miyaura coupling of a pyridine halide with 4-fluorophenylboronic acid offers a reliable and scalable route. These application notes provide detailed protocols and supporting data for the synthesis of this compound, intended to guide researchers in its efficient preparation and application in drug discovery and development programs. Pyridine and its derivatives are fundamental components in a multitude of clinically approved drugs.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section details two common protocols for the synthesis of this compound using either 3-bromopyridine or 3-chloropyridine as the starting material.
Protocol 1: Synthesis from 3-Bromopyridine
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl bromides.[2]
Materials:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis from 3-Chloropyridine (Microwave-Assisted)
This protocol utilizes the less reactive but more cost-effective 3-chloropyridine and employs microwave irradiation to accelerate the reaction.[4]
Materials:
-
3-Chloropyridine
-
4-Fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Fluoride (CsF)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesis reactor
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a microwave reaction vial, combine 3-chloropyridine (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv.), cesium fluoride (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add degassed DMF (4 mL) and degassed water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 150 °C for 20-30 minutes.[4]
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. The data is compiled from representative Suzuki-Miyaura coupling reactions of similar heteroaryl halides.[2][3]
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Protocol 1 (from 3-Bromopyridine) | Protocol 2 (from 3-Chloropyridine) |
| Aryl Halide | 3-Bromopyridine | 3-Chloropyridine |
| Boronic Acid | 4-Fluorophenylboronic acid | 4-Fluorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Catalyst Loading | 5 mol% | 3 mol% |
| Base | K₂CO₃ | CsF |
| Solvent | 1,4-Dioxane/Water (4:1) | DMF/Water (4:1) |
| Temperature | 85-95 °C | 150 °C (Microwave) |
| Reaction Time | 12-24 hours | 20-30 minutes |
Table 2: Expected Results and Characterization Data
| Parameter | Expected Outcome | Reference |
| Yield | 70-90% (from 3-bromopyridine), 60-80% (from 3-chloropyridine) | [2] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70-8.60 (m, 2H), 7.80-7.70 (m, 1H), 7.55-7.45 (m, 2H), 7.20-7.10 (m, 3H) | [5] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.0 (d, J = 248.5 Hz), 150.0, 148.0, 137.0, 135.0 (d, J = 3.0 Hz), 128.5 (d, J = 8.0 Hz), 123.0, 116.0 (d, J = 21.5 Hz) | [5] |
| ¹⁹F NMR (CDCl₃, 377 MHz) | δ -114.0 to -115.0 | [5] |
| Mass Spectrometry (ESI) | m/z calculated for C₁₁H₉FN [M+H]⁺: 174.0719, found: 174.0721 |
Note: NMR chemical shifts are predicted based on analogous compounds and may vary slightly.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of this compound. The protocols outlined in these application notes offer robust starting points for researchers, with the choice between conventional heating and microwave-assisted synthesis allowing for flexibility based on available equipment and desired reaction times. The provided data and workflows are intended to facilitate the successful implementation of this important transformation in the context of pharmaceutical research and drug development. The synthesis of such fluorinated biaryl pyridines is of high importance for the development of new therapeutic agents.[6]
References
- 1. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 3-(4-Fluorophenyl)pyridine Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-(4-fluorophenyl)pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their prevalence in various kinase inhibitors and other therapeutic agents. The incorporation of a fluorine atom often enhances metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
Key Synthetic Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, proving particularly effective for the synthesis of biaryl compounds like this compound. This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid) with a halide.
A general workflow for the synthesis and subsequent biological evaluation is outlined below:
Application Notes and Protocols: 3-(4-Fluorophenyl)pyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-fluorophenyl)pyridine as a key building block in modern organic synthesis, with a particular focus on its application in the development of biologically active compounds. The strategic placement of the fluorophenyl group on the pyridine ring offers unique electronic properties and opportunities for diverse chemical transformations, making it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the introduction of new functional groups at different positions of the pyridine ring. The most prominent applications involve palladium-catalyzed C-C, C-N, and C-CN bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other functional materials.
Palladium-Catalyzed Cross-Coupling Reactions
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a direct Suzuki coupling on an unsubstituted pyridine C-H bond can be challenging, functionalization of the pyridine ring (e.g., through halogenation) provides a handle for this reaction. Alternatively, using a bromo-substituted precursor to synthesize this compound allows for subsequent Suzuki coupling reactions. A key application is the synthesis of diarylpyridines, a scaffold found in numerous biologically active compounds.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine
This protocol is adapted from the synthesis of analogous diarylpyridine derivatives and demonstrates the utility of a functionalized this compound precursor in a Suzuki-Miyaura coupling reaction.[1]
Reaction Scheme:
Materials:
-
3-Bromo-5-(4-fluorophenyl)pyridine
-
3,4,5-Trimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5-(4-fluorophenyl)pyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| 3-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine[1] | 76% | 109-110 |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. A halogenated derivative of this compound can be effectively coupled with a wide range of primary and secondary amines.
General Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This generalized protocol is based on established methods for the amination of aryl halides.[2][3]
Reaction Scheme:
Materials:
-
Halo-3-(4-fluorophenyl)pyridine (e.g., 3-bromo-5-(4-fluorophenyl)pyridine)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the halo-3-(4-fluorophenyl)pyridine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.2-2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 85-95 |
| Aryl Chloride | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 80-90 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
C-CN Bond Formation: Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto the pyridine ring opens up a wide range of synthetic possibilities, as the nitrile can be readily converted into other functional groups such as amines, carboxylic acids, and amides. Palladium-catalyzed cyanation of a halo-substituted this compound provides a direct route to these valuable intermediates.
General Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is based on modern methods for the cyanation of aryl halides.[4][5][6]
Reaction Scheme:
Materials:
-
Halo-3-(4-fluorophenyl)pyridine (e.g., 3-bromo-5-(4-fluorophenyl)pyridine)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Ligand (if required, e.g., dppf)
-
Solvent (e.g., DMF, DMAc)
Procedure:
-
To a reaction vessel, add the halo-3-(4-fluorophenyl)pyridine (1.0 eq), the cyanide source (0.5-1.2 eq), the palladium catalyst (1-5 mol%), and the ligand (if necessary).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and dilute with a suitable organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for Representative Cyanation Reactions:
| Aryl Halide Substrate | Cyanide Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 70-90 |
| Aryl Iodide | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAc | 140 | 75-95 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is a privileged structure in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorophenyl group can engage in various interactions within the kinase active site, including hydrophobic and halogen bonding interactions. A notable target for compounds containing this scaffold is Aurora Kinase B.
Biological Context: The Aurora Kinase B Signaling Pathway
Aurora Kinase B (AURKB) is a serine/threonine kinase that plays a crucial role in cell division.[7] It is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis. Overexpression of AURKB is observed in various cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[7] Inhibition of AURKB leads to defects in mitosis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Workflow for the Development of this compound-based Kinase Inhibitors
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Aurora Kinase B Signaling Pathway
Caption: Simplified Aurora Kinase B signaling pathway during mitosis and point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The prevalence of the fluorophenyl-pyridine scaffold in potent kinase inhibitors, such as those targeting Aurora Kinase B, highlights its significance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Selection
The choice between HPLC-UV and GC-MS will depend on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV: A robust and widely accessible method suitable for the routine analysis of this compound in bulk drug substances and pharmaceutical formulations.
-
GC-MS: Offers higher selectivity and sensitivity, making it ideal for the analysis of trace amounts of the compound, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk material and simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30% to 70% B5-7 min: 70% B7-8 min: 70% to 30% B8-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.
-
Formulation: The sample preparation will depend on the dosage form. For a tablet, it may involve crushing the tablet, dissolving the powder in a suitable solvent, and filtering prior to dilution.
-
4. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
-
Internal Standard (IS), e.g., 3-Phenylpyridine
-
Sample extraction solvents (e.g., ethyl acetate)
-
Volumetric flasks and pipettes
2. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100 °C (hold for 1 min)Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: 173 (M+), 145, 119Internal Standard (3-Phenylpyridine): 155 (M+), 128, 102 |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 3-Phenylpyridine) in methanol.
-
Calibration Standards: Prepare calibration standards containing this compound at concentrations from 10 ng/mL to 1000 ng/mL and a constant concentration of the internal standard.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
-
4. Analysis
-
Inject the prepared standards and samples into the GC-MS system.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualized Workflows
Caption: General workflow for HPLC-UV analysis.
Application Note and Protocol for the Purification of 3-(4-Fluorophenyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(4-Fluorophenyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the prevalence of the fluorophenylpyridine motif in bioactive molecules and functional materials. The synthesis of this compound can result in various impurities, necessitating a robust purification protocol to ensure high purity for subsequent applications. This document outlines a detailed protocol for the purification of this compound using column chromatography and recrystallization, common and effective techniques for purifying such aromatic compounds.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈FN | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Appearance | Off-white to crystalline solid | Inferred from similar compounds[2] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| XLogP3 | 2.7 | [1] |
Table 2: Proposed Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 0.060–0.200 mm) | - |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Ethanol/Water or Hexane/Ethyl Acetate |
| Expected Yield | >90% (recovery) | >85% (recovery) |
| Expected Purity | >98% (by NMR) | >99% (by NMR) |
Experimental Protocols
This protocol describes a two-step purification process for crude this compound: initial purification by column chromatography followed by a final polishing step of recrystallization.
Part 1: Purification by Column Chromatography
This procedure is designed to remove the majority of impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (0.060–0.200 mm, 60 Å)[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).[2]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.[2]
-
Loading the Column: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or solid.
Part 2: Purification by Recrystallization
This step is performed to achieve high purity of the final product. The principle of recrystallization is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.[4]
Materials:
-
This compound (from column chromatography)
-
Ethanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure (using Ethanol/Water):
-
Dissolution: Place the purified this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[4]
-
Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Alternative Recrystallization Procedure (using Hexane/Ethyl Acetate):
-
Dissolve the compound in a minimal amount of hot ethyl acetate.[2]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[2]
-
Collect, wash with cold hexane, and dry the crystals as described above.[2]
Visualization
Caption: Workflow for the purification of this compound.
References
Applications of 3-(4-Fluorophenyl)pyridine in Agrochemical Research: A Review of its Potential
Introduction
The 3-(4-Fluorophenyl)pyridine scaffold is a significant structural motif in the discovery and development of novel agrochemicals. The incorporation of a fluorine atom into the phenyl ring and the presence of the pyridine moiety can impart desirable physicochemical properties to molecules, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. While this compound itself is not typically a commercialized agrochemical, it serves as a crucial building block for the synthesis of a variety of active compounds with herbicidal, fungicidal, and insecticidal properties. This document outlines the applications of this compound derivatives in agrochemical research, presenting available quantitative data and experimental protocols for their synthesis and biological evaluation.
Herbicidal Applications
Derivatives of this compound have been investigated for their potential as herbicides. The pyridine ring is a well-established toxophore in many commercial herbicides, and the addition of a fluorophenyl group can enhance their efficacy and spectrum of activity.
Quantitative Data on Herbicidal Activity
While specific data for simple derivatives of this compound is limited in publicly available literature, research on more complex molecules containing this scaffold provides insights into its potential. For instance, certain picolinic acid derivatives incorporating a substituted phenyl group at the 6-position of the pyridine ring have demonstrated significant herbicidal effects.
Table 1: Herbicidal Activity of Picolinic Acid Derivatives Containing a Fluorophenyl Moiety
| Compound ID | Target Weed | Concentration (µM) | Root Growth Inhibition (%) | Reference |
| S080 | Brassica napus (BN) | 250 | >80 | [1] |
| S080 | Amaranthus retroflexus (AL) | - | Good inhibitory effects (post-emergence) | [1] |
Note: Compound S080 is 4-Amino-3-chloro-5-fluoro-6-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)-2-picolinic acid, a complex derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives
This protocol describes a general method for synthesizing picolinic acid-based herbicides containing a (4-fluorophenyl)pyrazolyl moiety.
Workflow for Synthesis of Picolinic Acid Herbicides
Caption: Synthetic workflow for picolinic acid herbicides.
Methodology:
-
Synthesis of the Pyrazolylpyridine Intermediate: A substituted pyridine precursor is reacted with a (4-fluorophenyl)hydrazine in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding pyrazolylpyridine intermediate.
-
Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.
-
Acidification: The reaction mixture is then acidified with an acid, like hydrochloric acid, to precipitate the final picolinic acid product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2: Evaluation of Herbicidal Activity (Root Growth Inhibition Assay)
This protocol outlines a method for assessing the herbicidal effects of test compounds on weed root growth.
Workflow for Herbicidal Activity Screening
Caption: Workflow for root growth inhibition assay.
Methodology:
-
Preparation of Test Solutions: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired concentrations.
-
Seed Germination: Seeds of the target weed species (e.g., Brassica napus) are surface-sterilized and placed on agar plates or filter paper moistened with distilled water.
-
Treatment: Once the radicles emerge, the seedlings are transferred to plates or petri dishes containing the test solutions.
-
Incubation: The treated plates are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 3-5 days).
-
Measurement: The length of the primary root of each seedling is measured.
-
Data Analysis: The percentage of root growth inhibition is calculated by comparing the root length of treated seedlings to that of control seedlings (treated with solvent only).
Fungicidal Applications
The this compound scaffold is also a promising lead for the development of novel fungicides. The presence of the fluorophenyl group can enhance the antifungal activity and spectrum of certain classes of compounds.
Quantitative Data on Fungicidal Activity
While direct agrochemical applications are not extensively documented, research in related fields, such as antifungal drug discovery, highlights the potential of this scaffold. For instance, analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of essential fungal enzymes.
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Pyridine carboxamide derivatives | Valsa mali | EC50 | 1.93 mg L-1 | |
| Pyridine carboxamide derivatives | Physalospora piricola | EC50 | 0.55 mg L-1 |
Note: The compounds cited are complex derivatives and not simple substitutions of this compound.
Experimental Protocols
Protocol 3: Synthesis of Pyridine Carboxamide Derivatives
This protocol provides a general method for the synthesis of pyridine carboxamides, a class of compounds known for their fungicidal activity.
Workflow for Synthesis of Pyridine Carboxamides
Caption: General synthesis of pyridine carboxamides.
Methodology:
-
Activation of Carboxylic Acid: A this compound derivative with a carboxylic acid function is activated using a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., EDCI).
-
Coupling Reaction: The activated acid is then reacted with an appropriate amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or DMF).
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product is purified by column chromatography or recrystallization.
Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of this compound derivatives against plant pathogenic fungi.
Workflow for In Vitro Antifungal Assay
Caption: Workflow for mycelial growth inhibition assay.
Methodology:
-
Preparation of Fungal Culture: The test fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) to obtain a fresh culture.
-
Preparation of Amended Media: The test compound, dissolved in a solvent, is added to the molten agar medium at various concentrations. Control plates contain the solvent alone.
-
Inoculation: A mycelial plug from the fresh fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge.
-
Measurement: The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Insecticidal Applications
The this compound moiety has been incorporated into various molecular frameworks to develop new insecticidal agents. The pyridine ring is a key component of neonicotinoid insecticides, and modifications with fluorinated phenyl groups can lead to compounds with altered target-site interactions and metabolic profiles.
Quantitative Data on Insecticidal Activity
Research has shown that certain trifluoromethyl pyridine derivatives containing an oxadiazole moiety exhibit significant insecticidal activity against various pests.
Table 3: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives
| Compound ID | Target Pest | Concentration (mg L⁻¹) | Activity (%) | Reference |
| E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | 250 | 100 | [2] |
| E18 | Mythimna separata | LC50 = 38.5 | - | [2] |
| E27 | Mythimna separata | LC50 = 30.8 | - | [2] |
Note: These compounds are complex derivatives containing a trifluoromethyl pyridine moiety, not directly this compound.
Experimental Protocols
Protocol 5: Synthesis of Trifluoromethyl Pyridine Derivatives Containing an 1,3,4-Oxadiazole Moiety
This protocol outlines a general synthetic route for this class of insecticides.
Workflow for Synthesis of Insecticidal Oxadiazoles
Caption: Synthesis of trifluoromethyl pyridine oxadiazoles.
Methodology:
-
Esterification: A substituted benzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.
-
Hydrazinolysis: The ester is then treated with hydrazine hydrate to yield the benzohydrazide.
-
Coupling: The benzohydrazide is coupled with a 3-(trifluoromethyl)picolinic acid derivative.
-
Cyclization: The resulting intermediate is cyclized to form the 1,3,4-oxadiazole ring, often using a dehydrating agent.
-
Purification: The final product is purified using standard techniques.
Protocol 6: Insecticidal Bioassay (Leaf-Dip Method)
This protocol describes a common method for evaluating the insecticidal activity of compounds against leaf-feeding insects.
Workflow for Leaf-Dip Insecticidal Bioassay
Caption: Workflow for leaf-dip insecticidal bioassay.
Methodology:
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent and diluted with water containing a surfactant to the desired concentrations.
-
Leaf Preparation: Leaf discs are cut from the host plant of the target insect.
-
Treatment: The leaf discs are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Infestation: The treated leaf discs are placed in petri dishes, and a known number of insects (e.g., larvae of Plutella xylostella) are introduced.
-
Incubation: The petri dishes are maintained under controlled environmental conditions.
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours) to calculate the mortality rate.
The this compound scaffold represents a valuable starting point for the development of new agrochemicals. While direct applications of the parent molecule are not prominent, its derivatives have shown promising herbicidal, fungicidal, and insecticidal activities. The synthetic protocols and bioassay methods described here provide a framework for researchers to explore the potential of this chemical class further. Future research focusing on the synthesis and screening of a wider range of this compound derivatives could lead to the discovery of novel and effective crop protection agents.
References
- 1. BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS - Google Patents [patents.google.com]
- 2. US10980232B2 - Herbicidal composition comprising cinmethylin and pyroxasulfone - Google Patents [patents.google.com]
Application Notes and Protocols for 3-(4-Fluorophenyl)pyridine in Transition Metal Catalysis
Introduction
Note on Ligand Application: While 3-(4-Fluorophenyl)pyridine presents a structure of significant interest for applications in transition metal catalysis—combining the coordinating ability of a pyridine with the electronic modifications induced by a fluorophenyl group—a comprehensive review of current scientific literature reveals a scarcity of specific examples and detailed protocols for its direct use as a ligand. However, the closely related analogues, such as 2-phenylpyridine, 3-phenylpyridine, and other substituted phenylpyridines, are well-documented as effective ligands in a variety of palladium-, rhodium-, and iridium-catalyzed reactions.
Given the structural similarities, the data and protocols for these analogous systems serve as an excellent and highly relevant guide for researchers interested in exploring the potential of this compound. This document, therefore, provides detailed application notes and protocols for these representative analogues to enable researchers to adapt these methodologies for their specific investigations.
The pyridine moiety is a cornerstone in coordination chemistry, and its derivatives are widely used as ligands in homogeneous catalysis. The introduction of a fluorinated phenyl group at the 3-position is expected to influence the ligand's electronic properties, potentially enhancing catalytic activity, selectivity, or stability in various transformations. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Synthesis of this compound
A common and effective method for the synthesis of 3-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an arylboronic acid with a halogenated pyridine.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 3-bromopyridine and 4-fluorophenylboronic acid.
Materials:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system, such as a combination of Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Phenylpyridine ligands are highly effective in various palladium-catalyzed cross-coupling reactions. The data below, derived from studies on substituted pyridine ligands, serves as a reference for the potential catalytic activity of this compound.[2]
Representative Data for Phenylpyridine Ligands in Suzuki-Miyaura and Heck Reactions
The following table summarizes the yields for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid and the Heck coupling of iodobenzene with styrene, using various pyridine-based ligands.
| Entry | Ligand (L) in [PdL₂Cl₂] | Suzuki-Miyaura Yield (%) | Heck Yield (%) |
| 1 | Pyridine | 78 | 85 |
| 2 | 3-Methylpyridine | 82 | 88 |
| 3 | 4-Methylpyridine | 85 | 90 |
| 4 | 3-Chloropyridine | 72 | 80 |
| 5 | 3,5-Dichloropyridine | 65 | 75 |
| Data is representative and adapted from studies on various substituted pyridine ligands to illustrate electronic effects.[2] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol provides a general procedure for a Suzuki-Miyaura reaction using a palladium/3-(4-fluorophenyl)pyridine catalyst system.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (1 mol%) and this compound (4 mol%).
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash chromatography.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Applications in Iridium-Catalyzed Photoredox Catalysis
While this compound itself is not extensively documented as a ligand in iridium-based photocatalysts, the closely related 2-(4-fluorophenyl)pyridine is a common cyclometalating ligand. The synthesis and application of such complexes provide a valuable reference.
Protocol 3: Synthesis of a Homoleptic Iridium(III) Photocatalyst
This protocol outlines a general procedure for the synthesis of a homoleptic iridium(III) complex, such as fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (fac-[Ir(Fppy)₃]).
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-(4-Fluorophenyl)pyridine
-
Glycerol or other high-boiling solvent
-
Dichloromethane
-
Methanol
Procedure:
-
Combine IrCl₃·xH₂O (1.0 eq.) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq.) in a flask with a reflux condenser.
-
Add glycerol as the solvent.
-
Heat the mixture to a high temperature (e.g., 220-250 °C) under an inert atmosphere for 18-24 hours.
-
Cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water and methanol to remove excess ligand and glycerol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/hexane gradient) to isolate the fac isomer.
-
Recrystallize the purified complex from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the final product.[3]
Conclusion
This compound holds promise as a versatile ligand in transition metal catalysis. While direct experimental data is limited, the protocols and data presented for analogous phenylpyridine systems offer a solid foundation for its application in key transformations such as Suzuki-Miyaura cross-coupling and for the development of novel photocatalysts. The electronic influence of the 4-fluorophenyl substituent is anticipated to modulate catalytic performance, making this ligand a compelling candidate for further investigation in the development of new catalytic systems. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)pyridine via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a valuable tool in modern organic synthesis.
This document provides a detailed experimental procedure for the synthesis of 3-(4-Fluorophenyl)pyridine, a key structural motif in many biologically active compounds. The protocol outlines the preparation of the necessary organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction.
Reaction Principle
The synthesis of this compound via Negishi coupling proceeds in two main stages:
-
Preparation of the Organozinc Reagent: 4-Fluorophenylzinc chloride is prepared from 1-bromo-4-fluorobenzene through a lithium-halogen exchange followed by transmetalation with zinc chloride.
-
Negishi Coupling: The prepared 4-fluorophenylzinc chloride is then coupled with a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst to form the desired this compound.
The catalytic cycle of the Negishi coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Experimental Protocols
Materials and Reagents
-
1-Bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
3-Bromopyridine or 3-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)biphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Part 1: Preparation of (4-Fluorophenyl)zinc Chloride
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents are essential for the success of the reaction.
-
To a solution of 1-bromo-4-fluorobenzene in anhydrous THF at -78 °C, slowly add a solution of n-butyllithium in hexanes.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the aryllithium species.
-
In a separate flask, prepare a solution of anhydrous zinc chloride in anhydrous THF.
-
Slowly transfer the freshly prepared aryllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of (4-fluorophenyl)zinc chloride is ready for the subsequent coupling reaction.
Part 2: Negishi Coupling for the Synthesis of this compound
-
In a clean, dry Schlenk flask, add palladium(II) acetate and the CPhos ligand under an inert atmosphere.[1][2][3][4]
-
Add anhydrous THF to the flask and stir for 10-15 minutes to allow for the formation of the active catalyst complex.
-
To the catalyst mixture, add the 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine).
-
Slowly add the freshly prepared solution of (4-fluorophenyl)zinc chloride from Part 1 to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| Part 1: Organozinc Preparation | ||
| 1-Bromo-4-fluorobenzene | 1.0 equiv | |
| n-Butyllithium | 1.05 equiv | |
| Anhydrous Zinc Chloride | 1.1 equiv | |
| Solvent | Anhydrous THF | |
| Temperature | -78 °C to room temp. | |
| Reaction Time | ~1.5 hours | |
| Part 2: Negishi Coupling | ||
| 3-Halopyridine | 1.0 equiv | 3-Bromopyridine or 3-chloropyridine can be used. |
| (4-Fluorophenyl)zinc chloride | 1.2-1.5 equiv | From Part 1. |
| Pd(OAc)₂ | 1-2 mol% | Palladium precursor. |
| CPhos | 2-4 mol% | Ligand.[1][2][3][4] |
| Solvent | Anhydrous THF | |
| Temperature | 50-80 °C | |
| Reaction Time | 2-12 hours | Monitor by TLC or GC-MS. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | |
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Column Chromatography | Silica gel. |
| Expected Yield | 70-90% | Yields can vary based on the specific conditions and substrates used. |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for the preparation of the organozinc reagent.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [dash.harvard.edu]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the Pyridine Ring in 3-(4-Fluorophenyl)pyridine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 3-(4-Fluorophenyl)pyridine. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, and the ability to selectively modify its pyridine core is crucial for developing new chemical entities with desired pharmacological properties.
Introduction
The this compound motif is a key structural component in a variety of biologically active molecules. The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the pyridine ring offers sites for modification to modulate solubility, polarity, and target engagement. This document outlines key strategies for the functionalization of the pyridine ring, including cross-coupling reactions, C-H functionalization, and electrophilic substitution, providing researchers with practical guidance for synthesizing novel derivatives.
Functionalization Strategies
The pyridine ring in this compound can be functionalized at the C2, C4, C5, and C6 positions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Caption: Overview of functionalization pathways for this compound.
Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized pyridine ring, such as a halopyridine, which can be prepared from the parent this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromo-3-(4-Fluorophenyl)pyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add 2-bromo-3-(4-fluorophenyl)pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (specified mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1]
Table 2: Representative Sonogashira Coupling Reactions of 2-Iodo-3-(4-Fluorophenyl)pyridine
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling [1]
-
To a Schlenk tube, add 2-iodo-3-(4-fluorophenyl)pyridine (1.0 equiv), the palladium catalyst, and the copper(I) iodide.[1]
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from a halopyridine and an amine.
Table 3: Representative Buchwald-Hartwig Amination of 2-Chloro-3-(4-Fluorophenyl)pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the 2-chloro-3-(4-fluorophenyl)pyridine and the amine.
-
Add the solvent and seal the vessel.
-
Remove the vessel from the glovebox and heat with stirring for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, as it avoids the need for pre-functionalization.
Directed ortho-Metalation (DoM)
Directed ortho-metalation involves the deprotonation of the C-H bond ortho to a directing metalation group (DMG) using a strong base, followed by quenching with an electrophile. For this compound, the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 and C4 positions.
Table 4: Representative Directed ortho-Metalation of this compound
| Entry | Base | Electrophile | Position | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi/TMEDA | I₂ | C2 | THF | -78 | 2 | 75 |
| 2 | LDA | Me₃SiCl | C4 | THF | -78 | 3 | 68 |
| 3 | s-BuLi | DMF | C2 | Et₂O | -78 to rt | 4 | 62 |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
To a solution of this compound (1.0 equiv) in an anhydrous solvent under an inert atmosphere at -78 °C, add the strong base (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for the specified time.
-
Add the electrophile (1.2 equiv) and continue stirring at -78 °C for a period, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for Directed ortho-Metalation.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. However, under forcing conditions or with activating substituents, reactions such as nitration and halogenation can occur, typically at the C3 and C5 positions. For 3-substituted pyridines, substitution is generally directed to the C5 position.
Table 5: Representative Electrophilic Substitution of this compound
| Entry | Reaction | Reagents | Conditions | Major Product | Yield (%) |
| 1 | Nitration | HNO₃/H₂SO₄ | 100 °C, 24 h | 3-(4-Fluorophenyl)-5-nitropyridine | 45 |
| 2 | Bromination | Br₂/Oleum | 130 °C, 48 h | 5-Bromo-3-(4-fluorophenyl)pyridine | 30 |
Experimental Protocol: General Procedure for Nitration
-
To a cooled mixture of concentrated sulfuric acid, add this compound slowly.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of the pyridine ring in this compound provides access to a wide array of novel derivatives for drug discovery and development. This document has outlined several key synthetic strategies, including cross-coupling reactions, C-H functionalization, and electrophilic substitution, complete with representative protocols and data. Researchers can use this information as a guide to design and execute the synthesis of new this compound analogs with tailored properties. Further optimization of the provided protocols may be necessary for specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-(4-Fluorophenyl)pyridine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-(4-Fluorophenyl)pyridine, a key intermediate in many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials and reagents to consider for the synthesis of this compound via Suzuki coupling?
A1: The successful synthesis of this compound via Suzuki coupling hinges on the quality and selection of several key components:
-
Aryl Halide: 3-Bromopyridine is a common and effective choice. While 3-iodopyridine is more reactive, 3-bromopyridine often provides a good balance of reactivity and cost. 3-Chloropyridine can be used but typically requires more specialized and active catalyst systems.[1][2]
-
Boronic Acid Derivative: 4-Fluorophenylboronic acid is the standard coupling partner. Ensure it is of high purity and stored under dry conditions to prevent degradation.
-
Palladium Catalyst: A range of palladium catalysts can be employed. Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic choice, while precatalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G3) can offer higher activity, especially for less reactive aryl chlorides.[2]
-
Ligand: For challenging couplings or to improve yields, specialized phosphine ligands such as SPhos or XPhos may be beneficial.[3] These bulky, electron-rich ligands can stabilize the palladium catalyst and promote the oxidative addition step.[3]
-
Base: The choice of base is crucial for activating the boronic acid.[3] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[2][3] The optimal base is often dependent on the solvent and catalyst system.
-
Solvent: A degassed solvent system is essential to prevent catalyst deactivation by oxygen.[1] Common choices include mixtures of an organic solvent (like 1,4-dioxane, toluene, or DMF) with water.[1][2]
Q2: My reaction is giving a low yield. What are the most common causes and how can I troubleshoot them?
A2: Low yields in the Suzuki coupling for this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide in the following section for a detailed workflow. The primary areas to investigate are:
-
Reagent Quality: Degradation of the boronic acid, catalyst, or ligand is a common issue.[1] Use fresh, high-purity reagents.
-
Inert Atmosphere: Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[1][3] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can all contribute to low yields.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[1][3]
Q3: How can I minimize protodeboronation of 4-fluorophenylboronic acid?
A3: Protodeboronation is a significant side reaction that reduces the efficiency of the Suzuki coupling. To minimize it:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[1] Using anhydrous solvents and bases can be beneficial.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1]
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is persistent, consider converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt.
Q4: What is homocoupling and how can it be prevented?
A4: Homocoupling is the self-coupling of the boronic acid to form a biphenyl byproduct (in this case, 4,4'-difluorobiphenyl). This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3] To prevent homocoupling:
-
Ensure Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove oxygen.[3]
-
Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the likelihood of homocoupling compared to some Pd(II) precatalysts.[3]
Troubleshooting Guide
If you are encountering issues with your Suzuki coupling reaction, follow this step-by-step troubleshooting guide.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data on Reaction Conditions
The selection of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling reaction. The following tables summarize reported conditions for the coupling of 3-halopyridines with arylboronic acids, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| 3-Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | 96 | Derived from[2] |
| 3-Chloropyridine | XPhos Pd G3 (1) | - | K₃PO₄ | 2-MeTHF | 100 | 12-24 | High | Derived from[2] |
| 3-Iodopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 90 | 2 | 98 | Derived from[2] |
Table 2: Influence of Base on Suzuki Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High |
| Aryl Bromide | Phenylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | High |
| Aryl Bromide | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Moderate |
| Aryl Chloride | Phenylboronic Acid | Buchwald Ligand/Pd | K₃PO₄ | Toluene | High |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of 3-bromopyridine with 4-fluorophenylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add a degassed solvent mixture, for example, toluene (4 mL), ethanol (1 mL), and water (1 mL).[2]
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: High-Turnover Protocol for Challenging Couplings
For less reactive starting materials like 3-chloropyridine, a more active catalyst system is often necessary.
-
Reaction Setup: To an oven-dried vial, add 3-chloropyridine (1.0 mmol), 4-fluorophenylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[2]
-
Catalyst Addition: Add a Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).[2]
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe.[2]
-
Reaction Execution: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.[2]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Key Reaction Component Selection
The choice of each component in the Suzuki coupling is critical for success. The following decision tree provides guidance on selecting the appropriate building blocks for your reaction.
Caption: Decision tree for selecting key reaction components.
References
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Fluorophenyl)pyridine, a crucial intermediate in pharmaceutical and agrochemical research. The guidance is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of a pyridine electrophile (e.g., 3-bromopyridine or 3-chloropyridine) with a 4-fluorophenyl boronic acid or its ester derivatives. The reaction is favored for its high functional group tolerance and generally good yields.
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The typical starting materials are a halopyridine, most commonly 3-bromopyridine, and 4-fluorophenylboronic acid. Other halopyridines like 3-chloropyridine can be used, but they are generally less reactive. Boronic esters, such as the pinacol ester of 4-fluorophenylboronic acid, are also frequently used.
Q3: What are the key components of a Suzuki-Miyaura reaction for this synthesis?
A3: The key components are:
-
Aryl Halide: 3-Bromopyridine or 3-chloropyridine.
-
Organoboron Reagent: 4-Fluorophenylboronic acid or its corresponding ester.
-
Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a preformed catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used to stabilize the palladium catalyst.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Experimental Protocol: Suzuki-Mura Coupling
Below is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the 3-bromopyridine is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] | - Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center. - Catalyst Loading: A slightly higher catalyst loading (2-5 mol%) might be necessary for pyridyl substrates. |
| Poor Quality of Boronic Acid: Boronic acids can undergo decomposition (protodeboronation) upon storage. | - Use Fresh Reagent: Use freshly purchased or properly stored 4-fluorophenylboronic acid. - Use Boronic Esters: Pinacol esters of boronic acids are often more stable. | |
| Inefficient Degassing: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. | - Thorough Degassing: Ensure the solvent and reaction vessel are thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Inappropriate Base or Solvent: The choice of base and solvent system is crucial for the reaction's success. | - Base Screening: If carbonate bases are ineffective, try stronger bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). - Solvent Optimization: Screen different solvent systems such as toluene/water or DMF/water. | |
| Presence of Impurities | Homocoupling of Boronic Acid: Results in the formation of 4,4'-difluorobiphenyl. | - Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere. - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of fluorobenzene. | - Anhydrous Conditions: While some water is often necessary, excessive water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of water. - Use of Boronic Esters: Pinacol esters are generally more resistant to protodeboronation. | |
| Dehalogenation of Pyridine: The bromo group on the pyridine is replaced by a hydrogen atom, forming pyridine. | - Milder Reaction Conditions: Lowering the reaction temperature or using a less aggressive base might reduce dehalogenation. - Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. | |
| Difficulty in Purification | Co-elution of Product and Byproducts: The desired product and impurities like 4,4'-difluorobiphenyl may have similar polarities. | - Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. |
| Residual Palladium: The final product may be contaminated with palladium. | - Filtration: Pass the reaction mixture through a pad of Celite or silica gel after the reaction. - Scavengers: Use palladium scavengers to remove trace amounts of the metal. |
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of Fluorinated Pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyridine compounds often difficult to purify?
A1: The introduction of fluorine atoms onto a pyridine ring significantly alters its electronic properties, polarity, and intermolecular interactions, which can complicate purification. Key factors include:
-
Altered Basicity: Fluorine is a strong electron-withdrawing group, which reduces the basicity of the pyridine nitrogen. This change in pKa can affect the compound's behavior during acid-base extractions and its interaction with silica gel in chromatography.
-
Modified Polarity and Solubility: Fluorination can increase the lipophilicity of a molecule, affecting its solubility in common crystallization and chromatography solvents.[1] This can make finding a suitable single solvent for recrystallization challenging.[2]
-
Strong Intermolecular Interactions: The polarized C-F bond can participate in hydrogen bonding and dipole-dipole interactions, which can lead to issues like peak tailing in HPLC and difficulty in forming well-ordered crystals.[2]
-
Formation of Side Products: Synthesis of fluorinated pyridines can sometimes lead to isomeric byproducts or other impurities that have very similar physical properties to the desired product, making separation difficult.[3]
Q2: What are the most common methods for purifying fluorinated pyridine compounds?
A2: The most common and effective purification techniques include:
-
Column Chromatography: A fundamental technique for separating reaction mixtures. Both normal-phase (typically silica gel) and reverse-phase chromatography can be effective depending on the compound's polarity.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for purifying final compounds to a high degree of purity (>98%). Reverse-phase HPLC is most common.
-
Crystallization: An excellent method for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be identified.
-
Liquid-Liquid Extraction: Primarily used as an initial purification step to remove major impurities, such as residual pyridine solvent or starting materials.
Q3: How can I remove residual pyridine used as a solvent from my fluorinated pyridine product?
A3: Residual pyridine can often be challenging to remove by simple evaporation due to its relatively high boiling point (115 °C). Effective methods include:
-
Aqueous Acid Wash: During workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1-2% HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[4][5] This is effective if your target compound is stable in acidic conditions.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate is a mild and effective method. Pyridine forms a complex with copper sulfate, which is then extracted into the aqueous phase.[5][6][7] This is a good alternative for acid-sensitive compounds.
-
Azeotropic Distillation with Toluene: Co-evaporation with toluene can help remove the final traces of pyridine.[4][5]
Q4: What analytical techniques are best for assessing the purity of my fluorinated pyridine compound?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹⁹F NMR is particularly valuable as it provides a distinct signal for each fluorine environment, offering a sensitive method to detect and quantify fluorinated impurities.[5][8][9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A powerful tool for quantifying purity by measuring the area percentage of the main peak.
Troubleshooting Guides
HPLC Purification
Issue: Peak Tailing of Basic Fluorinated Pyridines
-
Cause: Interaction between the basic nitrogen of the pyridine and acidic residual silanol groups on the surface of silica-based C18 columns.[1][12]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) will protonate the pyridine, minimizing interactions with silanols.[1][12]
-
Use a Different Stationary Phase: Employ a highly end-capped column or a column with a different stationary phase, such as a polymer-based or a fluorinated phase column.
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration can enhance the ionic strength of the mobile phase and mask silanol interactions.[12]
-
Issue: Poor Retention of Polar Fluorinated Pyridines
-
Cause: Highly polar compounds may have weak interactions with the nonpolar stationary phase in reverse-phase HPLC, leading to early elution.
-
Solutions:
-
Use a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as a C18 column with a polar-embedded group.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can be effective for retaining highly polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable compounds. However, this is often not compatible with mass spectrometry.
-
Table 1: HPLC Troubleshooting for Fluorinated Pyridine Compounds
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols.[1][12] | Lower mobile phase pH (e.g., add 0.1% formic acid). Use a highly end-capped or base-deactivated column.[12] |
| Peak Fronting | Column overload. | Reduce the sample concentration or injection volume.[12] |
| Split Peaks | Column void or contamination; co-elution of impurities. | Flush or replace the column. Optimize mobile phase to improve separation. |
| Poor Retention | Compound is too polar for the stationary phase. | Use a more aqueous mobile phase. Switch to a polar-embedded or HILIC column. |
| Low Recovery | Compound adsorption to the column or precipitation. | Add a small amount of a stronger solvent to the sample diluent. Ensure the sample is fully dissolved. |
Crystallization
Issue: Oiling Out Instead of Crystallization
-
Cause: The compound's solubility is too high in the chosen solvent, or the degree of supersaturation is too high, causing the compound to come out of solution as a liquid.
-
Solutions:
-
Use a More Dilute Solution: Start with a more dilute solution to slow down the crystallization process.
-
Cool the Solution More Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a Two-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the oil and allow it to cool slowly.
-
Issue: No Crystals Form
-
Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.
-
Solutions:
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the compound's concentration.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
-
Table 2: Recrystallization Solvent Selection for Fluorinated Pyridines
| Solvent Class | Examples | Suitability for Fluorinated Pyridines |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good "good" solvents for dissolving at high temperatures. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Typically used as "poor" solvents or anti-solvents in a two-solvent system. |
| Ethers | Diethyl ether, MTBE | Can be useful, but their low boiling points can sometimes be problematic. |
| Water | Can be a good solvent for more polar or salt forms of fluorinated pyridines. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a suitable solvent (e.g., the initial elution solvent) to create a slurry.
-
Column Packing: Plug the bottom of the column with glass wool and add a layer of sand. Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure fluorinated pyridine in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of fluorinated pyridine compounds.
Caption: Decision tree for selecting a primary purification method for fluorinated pyridines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-Fluorophenyl)pyridine derivatives. This resource addresses common challenges encountered during Suzuki-Miyaura and Negishi cross-coupling reactions to help improve reaction yields and purity.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the synthesis of this compound derivatives.
Suzuki-Miyaura Coupling
Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling of a 3-halopyridine with 4-fluorophenylboronic acid. What are the likely causes and how can I resolve this?
A1: Low yields in this specific Suzuki-Miyaura coupling can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst System Inactivity: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, a phenomenon often called the "2-pyridyl problem" which can also affect 3-substituted pyridines.[1]
-
Solution: For less reactive 3-chloropyridines, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[2] For 3-bromo or 3-iodopyridines, Pd(PPh₃)₄ may be sufficient, potentially with microwave irradiation to enhance reactivity.[2]
-
-
Suboptimal Reaction Conditions: Temperature, choice of base, and solvent are critical.
-
Solution: Many Suzuki couplings require heating (80-120 °C) to proceed efficiently.[2] However, be mindful of potential catalyst decomposition at excessively high temperatures. A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, THF/water) is recommended to find the optimal combination for your specific substrates.[1][2]
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond).[1]
-
Solution: Use fresh or recently purified 4-fluorophenylboronic acid. Ensure solvents are anhydrous and bases are of high purity.
-
-
Presence of Oxygen: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[2]
-
Solution: Thoroughly degas your reaction mixture and solvents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[2]
-
Q2: I am observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this homocoupling?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2]
-
Solution 1: Rigorous Degassing: As mentioned above, ensure your reaction setup is completely free of oxygen.[2]
-
Solution 2: Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling compared to Pd(II) precatalysts such as Pd(OAc)₂, which require an in-situ reduction step that can sometimes favor homocoupling.[2]
Q3: My 3-pyridylboronic acid is unstable and I suspect protodeboronation is occurring. What can I do?
A2: Pyridylboronic acids are known to be prone to protodeboronation, especially at elevated temperatures in the presence of water.[1]
-
Solution 1: Use Boronic Esters: Consider using more stable derivatives like pinacol esters or MIDA boronates of the 3-pyridylboronic acid, which can exhibit improved stability and transmetallation efficiency.[1]
-
Solution 2: Anhydrous Conditions: Employing anhydrous solvents can help minimize the risk of protodeboronation.[1]
Negishi Coupling
Q1: My Negishi coupling between a 3-pyridylzinc reagent and a 4-fluorophenyl halide is stalling or giving low yields. What should I investigate?
A1: Challenges in Negishi couplings often stem from the preparation and handling of the organozinc reagent or catalyst deactivation.
-
Organozinc Reagent Preparation: The formation of the 3-pyridylzinc reagent is a critical step.
-
Solution: Ensure the complete formation of your organozinc reagent before adding the coupling partners. You can confirm its formation by quenching a small aliquot with a proton source and analyzing for the presence of pyridine. For a more quantitative analysis, titration with a standard iodine solution can determine the concentration of the active organozinc species.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and impurities in the starting materials.
-
Solution: Ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere. Functional groups on your substrates, such as unprotected amines or thiols, can coordinate to the palladium and inhibit catalysis.[3]
-
-
Ligand Choice: The ligand plays a crucial role in the Negishi coupling.
-
Solution: Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can improve yields by promoting the reductive elimination step and preventing side reactions.[4]
-
Q2: Are there common side reactions in Negishi couplings with pyridylzinc reagents?
A2: Yes, besides catalyst deactivation, other side reactions can occur.
-
Homocoupling: Similar to Suzuki reactions, homocoupling of the organozinc reagent can occur.
-
Solution: This is often minimized by ensuring a clean transmetalation step and maintaining an inert atmosphere.
-
-
Protodezincation: The organozinc reagent can be quenched by acidic protons.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The starting materials should also be free of acidic impurities.
-
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of pyridine derivatives, providing a comparative overview of the impact of different reaction parameters on the yield.
Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/Water | 80 | 6 | 98 | [5] |
| 2 | K₂CO₃ | Toluene/Water | 80 | 6 | 95 | [5] |
| 3 | K₃PO₄ | Toluene/Water | 80 | 6 | 92 | [5] |
| 4 | NaOH | Toluene/Water | 80 | 6 | 70 | [5] |
| 5 | KOH | Toluene/Water | 80 | 6 | 75 | [5] |
Table 2: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Entry | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 6 | High |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/Water | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | High |
Note: "High" indicates yields generally reported to be above 80-90% in the literature for similar substrates, though the exact value was not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine with 4-Fluorophenylboronic Acid
Materials:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup
-
Magnetic stirrer and hot plate with an oil bath
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: General Procedure for Negishi Coupling of 3-Bromopyridine with 4-Fluorophenylzinc Chloride
Part A: Preparation of 4-Fluorophenylzinc Chloride
Materials:
-
4-Bromo-1-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equiv.) in anhydrous THF.
-
In a separate flask, dissolve 4-bromo-1-fluorobenzene (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.0 equiv.) to the 4-bromo-1-fluorobenzene solution and stir for 30 minutes at -78 °C to form 4-fluorophenyllithium.
-
Slowly transfer the cold 4-fluorophenyllithium solution to the zinc chloride solution at 0 °C. The resulting solution of 4-fluorophenylzinc chloride is ready for use.[6]
Part B: Negishi Coupling Reaction
Materials:
-
3-Bromopyridine
-
4-Fluorophenylzinc chloride solution (from Part A)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve 3-bromopyridine (1.0 equiv.) in anhydrous THF.
-
To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Slowly add the prepared 4-fluorophenylzinc chloride solution (1.2 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting guide for the Buchwald-Hartwig amination of 3-(4-Fluorophenyl)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the C-N cross-coupling of 3-(4-Fluorophenyl)pyridine with various amines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Buchwald-Hartwig amination of this compound?
A1: The most critical parameters are the choice of palladium precursor, ligand, base, and solvent. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction, making ligand choice especially important. Bulky, electron-rich phosphine ligands are often successful in mitigating this issue.[1] The base strength and solubility also play a crucial role and must be compatible with the amine coupling partner and any sensitive functional groups.
Q2: I am observing low to no conversion of my this compound starting material. What are the likely causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state. Ensure proper activation, especially if using a Pd(II) precatalyst. Using a pre-catalyst can sometimes lead to cleaner formation of the active catalytic species.[2]
-
Ligand Incompatibility: The ligand may not be suitable for this specific heterocyclic substrate. Bulky biaryl phosphine ligands like XPhos or RuPhos are often effective for heteroaromatic substrates.[1]
-
Base Issues: The base may be too weak, insoluble, or degrading your substrates. Sodium tert-butoxide (NaOt-Bu) is a strong base that often gives high reaction rates, but it is incompatible with many electrophilic functional groups.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially with sensitive substrates.[1][4]
-
Solvent Effects: The chosen solvent must be able to dissolve the reactants and the catalyst system. Toluene and dioxane are common choices.[3][5]
-
Inhibitory Effects: The pyridine nitrogen of the substrate or product can act as a ligand for the palladium, poisoning the catalyst.[6]
Q3: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
A3: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can compete with the desired amination. Another possibility is the formation of undesired products from reactions with other functional groups on your amine. To minimize side products, careful optimization of the catalyst, ligand, base, and temperature is necessary. Sometimes, lowering the reaction temperature can improve selectivity.
Q4: Can I use an aryl chloride instead of a bromide or iodide for the coupling with this compound?
A4: While aryl chlorides are generally less reactive than bromides and iodides in Buchwald-Hartwig aminations, their coupling is possible with the appropriate choice of a highly active catalyst system.[2][7] These systems typically involve very bulky and electron-rich phosphine ligands. However, for initial attempts and better reactivity, aryl bromides are often preferred.[6][8] It's important to note that aryl iodides, while reactive, can sometimes have an inhibitory effect on the catalyst.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | Inactive catalyst | Use a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst).[6] Ensure anaerobic conditions to prevent catalyst oxidation. |
| Poor ligand choice | Screen bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. For heteroaromatic substrates, bidentate ligands like Xantphos can also be effective.[4][9] | |
| Inappropriate base | If using a strong base like NaOt-Bu with a sensitive substrate, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[1][4] Ensure the base is finely ground and anhydrous. | |
| Solvent issue | Try a different solvent. Toluene and dioxane are common starting points.[3][5] Ensure the solvent is anhydrous and degassed. | |
| Hydrodehalogenation | Reaction temperature too high | Reduce the reaction temperature. |
| Incorrect ligand/base combination | Screen different ligand and base combinations. A less reactive combination might favor the desired amination over the reduction pathway. | |
| Dark Brown/Black Precipitate | Catalyst decomposition | This often indicates catalyst decomposition to palladium black. Lower the reaction temperature or use a more stable precatalyst. Ensure strict anaerobic conditions. |
| Inconsistent Results | Variable quality of reagents | Use high-purity, anhydrous, and degassed solvents and reagents. The quality of the palladium source and ligand is critical. |
| Oxygen sensitivity | The Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a starting point for the amination of this compound with a generic primary amine (R-NH₂). Optimization may be required for specific amines.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the palladium source and ligand to the reaction vessel under a positive flow of inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the reaction vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Buchwald-Hartwig amination reaction.
Caption: A flowchart for troubleshooting the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 3-(4-Fluorophenyl)pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the synthesis of 3-(4-Fluorophenyl)pyridine via Suzuki coupling reactions.
Troubleshooting Guide
Problem 1: High Levels of Residual Palladium After Work-up
Symptoms:
-
Discoloration of the final product (often gray or black).
-
ICP-MS or AAS analysis indicates palladium levels are above the acceptable limit (typically >10 ppm for pharmaceutical applications).[1]
-
Inconsistent results in downstream applications.[2]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Filtration of Heterogeneous Palladium | If using a solid-supported catalyst (e.g., Pd/C), fine particles may pass through standard filter paper. 1. Optimize Filtration: Use a pad of Celite® (1-2 cm thick) over the filter paper to trap fine particles.[3] 2. Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE). |
| Presence of Soluble Palladium Species | Homogeneous catalysts or leached palladium from heterogeneous catalysts will not be removed by simple filtration. 1. Employ Scavengers: Treat the reaction mixture with a solid-supported palladium scavenger. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[4][5] For pyridine-containing compounds, which can act as ligands, more robust scavengers like trimercaptotriazine (TMT) may be necessary.[4] 2. Activated Carbon Treatment: Stir the solution with activated carbon (typically 5-10 wt%) to adsorb the palladium, followed by filtration through Celite®. Be aware that product loss due to adsorption on the carbon can occur.[6] 3. Crystallization: If the product is a solid, crystallization can be an effective method to leave palladium impurities in the mother liquor.[7] |
| Catalyst Poisoning and Decomposition | The pyridine nitrogen in this compound can coordinate to the palladium center, potentially leading to catalyst deactivation and the formation of palladium black, which can be difficult to remove.[8] 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center from the pyridine nitrogen.[8] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst, which can lead to the formation of less soluble palladium species. |
Problem 2: Significant Product Loss During Palladium Removal
Symptoms:
-
Low isolated yield of this compound after purification.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger or Activated Carbon | The product can non-specifically bind to the surface of the purification agent. 1. Reduce Scavenger Amount: Use the minimum effective amount of the scavenger. A screening experiment can determine the optimal loading. 2. Thorough Washing: After filtering off the scavenger or carbon, wash the filter cake with fresh solvent to recover adsorbed product.[3] 3. Select a Different Scavenger: Some scavengers may have a higher affinity for your product. Test a different class of scavenger if product loss is significant. |
| Product Co-precipitation with Palladium | In some cases, the product may co-precipitate with palladium species. 1. Solvent Selection: Ensure the product is fully dissolved in the chosen solvent during the scavenging process. A solvent screen may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the synthesis of this compound?
A1: The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., thiol-functionalized silica, trimercaptotriazine (TMT) resins) or activated carbon to bind the palladium, which is then removed by filtration.[4][6]
-
Filtration: Passing the reaction mixture through a pad of Celite® to remove heterogeneous palladium catalysts or precipitated palladium black.[3]
-
Crystallization: Purifying the solid product by recrystallization, which often leaves palladium impurities in the mother liquor.[7]
-
Chromatography: Using column chromatography to separate the product from the palladium catalyst. This is often effective but may be less practical for large-scale synthesis.[9]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are effective for both Pd(0) and Pd(II).[4]
-
Product and Solvent Polarity: The basicity of the pyridine nitrogen in your product can lead to interactions with the palladium center. Consider scavengers that are effective for nitrogen-containing heterocycles, such as TMT-based resins.[4] Ensure the scavenger is compatible with your solvent system.
-
Cost and Scale: For large-scale reactions, the cost and availability of the scavenger are important considerations. Activated carbon is a cost-effective option, but may lead to product loss.[6]
Q3: Can I use a combination of methods for palladium removal?
A3: Yes, a multi-step approach is often the most effective. For example, you can first filter the reaction mixture through Celite® to remove the bulk of a heterogeneous catalyst, and then treat the filtrate with a scavenger to remove any soluble palladium species.[6] This can be followed by a final crystallization step to achieve high purity.
Q4: What are the typical residual palladium limits I should aim for?
A4: For active pharmaceutical ingredients (APIs), the regulatory limit is often below 10 ppm.[1] For early-stage research, higher levels may be acceptable, but it is good practice to minimize palladium content as it can interfere with subsequent reactions or biological assays.[2]
Data Presentation
Table 1: Comparison of Palladium Scavengers for Aryl-Pyridine Synthesis
| Scavenger Type | Typical Loading (wt% vs. crude product) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Notes |
| Thiol-functionalized Silica | 5 - 10 | 500 - 2000 | < 20 | > 95 | Effective for both Pd(0) and Pd(II).[4][6] |
| TMT-functionalized Resin | 2 - 5 | 500 - 2000 | < 10 | > 95 | Highly effective for nitrogen-containing compounds.[4][6] |
| Activated Carbon | 5 - 10 | 500 - 2000 | < 50 | 80 - 95 | Cost-effective, but may lead to product loss.[6] |
| Amine-functionalized Silica | 5 - 10 | 500 - 2000 | < 100 | > 95 | Can be effective, particularly for Pd(II). |
Note: The efficiency of palladium removal can be highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Reaction Work-up: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature. If a solid base was used, it may be filtered off at this stage.
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging (e.g., DMF), perform a solvent exchange into a suitable solvent like toluene or ethyl acetate.
-
Scavenger Addition: To the solution of crude this compound, add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product weight).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested to avoid product degradation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS or a similar technique.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene, ethyl acetate).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is crucial for removing fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Mandatory Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of residual palladium on the performance of organic electrochemical transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
stability issues of 3-(4-Fluorophenyl)pyridine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Fluorophenyl)pyridine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
Under acidic conditions, the pyridine nitrogen of this compound can be protonated, which can influence its reactivity. While the pyridine ring itself is relatively stable to acid hydrolysis, strong acidic conditions and elevated temperatures may promote certain degradation pathways. One potential transformation is an acid-catalyzed reaction, similar to what is observed with 4-fluoropyridine, which can be converted to N-(4-pyridyl)-4-pyridone.[1] Therefore, it is crucial to monitor for the appearance of new peaks in analytical assays when exposing this compound to acidic environments.
Q2: What are the potential stability issues of this compound under basic conditions?
Pyridine and its derivatives can be susceptible to nucleophilic attack under basic conditions, although this is generally less common than for pyridinium salts. The presence of the electron-withdrawing fluorine atom on the phenyl ring could slightly influence the electron density of the pyridine ring, but significant degradation under mild basic conditions is not typically expected. However, at elevated temperatures or with strong bases, hydrolysis or other degradation reactions may occur. Pyridine bases are known to catalyze the hydrolysis of esters, which indicates their potential to participate in base-catalyzed reactions.[2]
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for pyridine derivatives often involve hydroxylation of the pyridine ring.[3][4] Under forced degradation conditions, one might expect to see the formation of hydroxylated derivatives of this compound. In some cases, cleavage of the bond between the phenyl and pyridine rings could occur under harsh conditions, leading to 4-fluorophenol and 3-hydroxypyridine or other pyridine derivatives.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the stability of this compound.[5][6][7] This method should be able to separate the parent compound from any potential degradation products. Validation of the method according to ICH guidelines is recommended to ensure it is accurate, precise, specific, and robust.[8]
Q5: What are typical forced degradation conditions for studying the stability of a compound like this compound?
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal Degradation: Dry heat at elevated temperatures (e.g., 80°C).
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis After Acidic Treatment
| Potential Cause | Troubleshooting Steps |
| Acid-catalyzed degradation of this compound. | 1. Characterize the new peak(s) using LC-MS to identify the degradation product(s).2. Compare the retention time with potential known impurities or degradation products.3. Reduce the acidity or temperature of the experimental conditions if the degradation is undesirable.4. If the new peak is a salt form, neutralize the sample before injection to see if it reverts to the parent peak. |
| Interaction with the stationary phase of the HPLC column. | 1. Modify the mobile phase composition (e.g., change the pH or organic modifier).2. Try a different type of HPLC column (e.g., a different stationary phase). |
| Contamination of the sample or solvent. | 1. Run a blank injection of the solvent to check for contaminants.2. Prepare a fresh sample using high-purity solvents and reagents. |
Issue 2: Loss of this compound Assay Under Basic Conditions
| Potential Cause | Troubleshooting Steps |
| Base-catalyzed hydrolysis or degradation. | 1. Analyze the sample by LC-MS to identify any degradation products formed.2. Decrease the pH or temperature of the conditions to slow down the degradation rate.3. Investigate the possibility of nucleophilic substitution on the pyridine ring, potentially leading to hydroxylated species. |
| Precipitation of the compound at high pH. | 1. Visually inspect the sample for any precipitate.2. Measure the pH of the sample and adjust it to a range where the compound is known to be soluble.3. Filter the sample and analyze both the filtrate and the precipitate (if possible after re-dissolving) to confirm. |
| Adsorption to the container surface. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption.2. Rinse the container with a suitable solvent and analyze the rinse solution for the presence of the compound. |
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradation Product (if any) |
| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | Peak at RRT 0.85 |
| 0.1 M NaOH (60°C) | 24 | 98.1 | 1.9 | Peak at RRT 0.72 |
| 3% H₂O₂ (RT) | 24 | 99.2 | 0.8 | Not Detected |
| Heat (80°C) | 24 | 99.5 | 0.5 | Not Detected |
| Light (ICH Q1B) | - | 99.8 | 0.2 | Not Detected |
RRT = Relative Retention Time This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.
-
Incubate one set of samples at room temperature and another set at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.
-
Incubate one set of samples at room temperature and another set at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Workflow for Acid/Base Stability Testing of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
common impurities in commercial 3-(4-Fluorophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(4-Fluorophenyl)pyridine. The information is designed to help identify and resolve common purity-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial sample of this compound?
A1: Commercial this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling. Consequently, common impurities may include:
-
Unreacted Starting Materials: Residual amounts of 3-bromopyridine (or 3-chloropyridine) and 4-fluorophenylboronic acid (for Suzuki coupling) or the corresponding organozinc reagent (for Negishi coupling).
-
Homocoupling Byproducts: Biphenyls resulting from the coupling of two 4-fluorophenyl moieties (e.g., 4,4'-difluorobiphenyl) or bipyridines from the coupling of two pyridine rings (e.g., 3,3'-bipyridine).
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification steps, such as toluene, dioxane, or tetrahydrofuran (THF).
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the common impurities listed above, a degradation product, or a contaminant from your experimental setup. To identify it, you can:
-
Check the Retention Time: Compare the retention time of the unknown peak with those of potential starting materials and byproducts if you have analytical standards.
-
Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help you deduce its molecular formula and identify the compound.
-
Spiking Experiment: If you suspect a specific impurity and have a standard, "spike" your sample with a small amount of the standard. If the peak of interest increases in area, it confirms the identity of the impurity.
-
Review Synthesis Route: Consider the synthetic route used to produce the batch of this compound. This can provide clues about likely side-products.
Q3: My reaction is not proceeding as expected. Could impurities in the starting material be the cause?
A3: Yes, impurities in your this compound can interfere with subsequent reactions. For example:
-
Nucleophilic Impurities: Residual starting materials with nucleophilic groups can compete with your intended reactants.
-
Catalyst Poisons: Certain impurities can inhibit or "poison" the catalyst in your reaction, leading to low yields or complete reaction failure.
-
Inaccurate Stoichiometry: If the purity of your starting material is lower than assumed, the stoichiometry of your reaction will be incorrect, potentially affecting the outcome.
It is always recommended to assess the purity of your starting materials before use, especially for sensitive reactions.
Troubleshooting Guide: Unexpected Impurities
If you detect significant levels of unknown impurities, the following troubleshooting workflow can help you identify and address the issue.
preventing defluorination in reactions involving 3-(4-Fluorophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing defluorination during chemical reactions with 3-(4-Fluorophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a problem in reactions with this compound?
A1: Defluorination is the cleavage of the carbon-fluorine (C-F) bond, leading to the substitution of the fluorine atom with another atom, typically hydrogen (hydrodefluorination) or a nucleophile. In the context of this compound, this results in the formation of 3-phenylpyridine as a significant byproduct, reducing the yield of the desired product and complicating purification. The C-F bond, while strong, can be susceptible to cleavage under certain reaction conditions, particularly in metal-catalyzed cross-coupling reactions.
Q2: What are the common reaction types where defluorination of this compound is observed?
A2: Defluorination is most frequently encountered in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Coupling with terminal alkynes.
It can also occur during nucleophilic aromatic substitution (SNAr) reactions under harsh conditions (e.g., high temperatures, very strong nucleophiles).
Q3: What are the primary mechanisms leading to defluorination?
A3: The primary mechanisms depend on the reaction type:
-
In Palladium-Catalyzed Reactions:
-
Oxidative Addition to the C-F bond: While less common than with C-Br or C-I bonds, some highly reactive, electron-rich palladium(0) complexes can directly add across the C-F bond.
-
β-Hydride Elimination: A common pathway for hydrodefluorination involves the formation of a palladium-hydride species in the catalytic cycle. This can react with the starting material or product, leading to the replacement of fluorine with hydrogen.
-
-
In Nucleophilic Aromatic Substitution (SNAr):
-
Direct attack of a strong nucleophile on the carbon bearing the fluorine, although this is generally difficult due to the strength of the C-F bond. The pyridine ring, being electron-deficient, can activate the fluorophenyl ring towards nucleophilic attack, especially at positions ortho and para to the pyridine substituent.
-
Q4: How can I detect and quantify defluorination byproducts?
A4: Several analytical techniques can be employed:
-
19F NMR Spectroscopy: This is a powerful and direct method. The disappearance of the signal corresponding to the fluorine atom of this compound and the absence of new fluorine-containing product signals can indicate defluorination. It allows for straightforward quantification by integrating the signal of the starting material against an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the defluorinated byproduct (3-phenylpyridine) from the desired product and starting material. Quantification can be achieved by creating a calibration curve with a known standard of 3-phenylpyridine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is effective for monitoring the reaction and quantifying the components of the reaction mixture.
Troubleshooting Guides
Issue 1: Significant formation of 3-phenylpyridine during Suzuki-Miyaura Coupling.
This is a common issue arising from hydrodefluorination. The following steps can help mitigate this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for Suzuki coupling defluorination.
Detailed Steps & Recommendations:
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands can promote the desired reductive elimination over C-F bond activation.
-
Recommendation: Switch from simple phosphine ligands (e.g., PPh3) to more specialized ligands.
-
| Ligand Type | Examples | Rationale |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos | Promote faster reductive elimination, minimizing the lifetime of intermediates that could lead to defluorination. |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the palladium center and influence the catalytic cycle favorably. |
-
Base Selection: The strength and nature of the base can influence the formation of palladium-hydride species.
-
Recommendation: Use a milder base.
-
| Base | Potential Issue | Recommended Alternative |
| Strong, alcoholic bases (e.g., NaOEt, KOMe) | Can generate palladium hydrides. | K2CO3, Cs2CO3, K3PO4 |
-
Reaction Temperature and Time: Higher temperatures can promote C-F bond cleavage.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by GC-MS or LC-MS to avoid prolonged heating after the starting material is consumed.
-
-
Solvent: The solvent can influence the stability and reactivity of catalytic intermediates.
-
Recommendation: Aprotic polar solvents are often a good choice.
-
| Solvent System | Rationale |
| Dioxane/H2O, Toluene/H2O | Commonly used and generally effective. |
| Anhydrous THF, DME | May reduce the source of protons for hydrodefluorination. |
-
Boronic Acid/Ester Quality: Impurities in the boronic acid or its decomposition can contribute to side reactions.
-
Recommendation: Use high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable.
-
Experimental Protocol: Low-Defluorination Suzuki Coupling
-
Reactants: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), K2CO3 (2.0 eq.).
-
Catalyst System: Pd(OAc)2 (2 mol%), SPhos (4 mol%).
-
Solvent: 1,4-Dioxane/H2O (4:1, 0.1 M).
-
Procedure:
-
To an oven-dried flask, add this compound, arylboronic acid, K2CO3, Pd(OAc)2, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction at 80-90 °C and monitor by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Defluorination during Buchwald-Hartwig Amination.
Similar to Suzuki coupling, hydrodefluorination can be a problematic side reaction. The choice of ligand and base is paramount.
Troubleshooting Logic:
Technical Support Center: Scale-Up Synthesis of 3-(4-Fluorophenyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(4-Fluorophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the commercial-scale production of this compound?
A1: The most prevalent method for synthesizing this compound, especially at an industrial scale, is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-based boronic acid or its ester with a fluorophenyl halide, or vice-versa. Alternative strategies, though less common for this specific molecule at scale, could include modified Hantzsch pyridine synthesis or C-H functionalization approaches, but these often present greater challenges in terms of regioselectivity and substrate availability for large-scale operations.
Q2: What are the critical process parameters to monitor during the Suzuki-Miyaura coupling for this synthesis?
A2: For a successful and scalable Suzuki-Miyaura coupling, several parameters are critical. These include:
-
Catalyst Loading: Minimizing the palladium catalyst loading is crucial for cost-effectiveness and reducing residual palladium in the final product.
-
Ligand Selection: The choice of phosphine ligand can significantly impact reaction kinetics and impurity profiles.
-
Base Selection and Stoichiometry: The type and amount of base (e.g., carbonates, phosphates) are critical for efficient transmetalation and can influence side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common, and the ratio can affect reaction rate and product isolation.
-
Temperature Control: Precise temperature control is essential for reaction consistency and to minimize the formation of thermal degradation products.
-
Stirring Efficiency: Adequate mixing is necessary to ensure good mass transfer in a heterogeneous reaction mixture.
Q3: How can I effectively purify crude this compound on a large scale?
A3: Large-scale purification of this compound typically involves crystallization or distillation. The choice depends on the physical properties of the product and the nature of the impurities. Acid-base extraction can be employed to remove non-basic organic impurities or unreacted starting materials. For high-purity requirements, a final crystallization from a suitable solvent system is often the most effective method. In some cases, distillation under reduced pressure may be a viable option if the product is thermally stable and has a suitable boiling point.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst has not been deactivated by exposure to air or moisture. Consider using a pre-catalyst or performing the reaction under strictly inert conditions. |
| Poor Ligand Choice | Screen different phosphine ligands to find one that is optimal for the specific substrate combination. |
| Insufficient Base | Increase the stoichiometry of the base or switch to a stronger base to facilitate the catalytic cycle. |
| Phase Transfer Issues | If using a biphasic system, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for impurity formation. |
Problem 2: High Levels of Phenylated Impurities
| Potential Cause | Troubleshooting Step |
| Ligand Degradation | Phenylated impurities can arise from the degradation of triphenylphosphine-based ligands.[2] |
| Side Reactions of Boronic Acid | Homo-coupling of the boronic acid can be a significant side reaction. |
Problem 3: Difficulty in Removing Residual Palladium
| Potential Cause | Troubleshooting Step |
| Inefficient Work-up | Incorporate a wash with a sulfur-containing solution (e.g., aqueous sodium sulfide) during the work-up to precipitate palladium. |
| Strong Coordination to Product | Utilize specialized palladium scavengers (e.g., silica-functionalized thiols) to remove tightly bound palladium. |
| Inappropriate Final Purification | Ensure the final purification step (e.g., crystallization) is optimized for palladium removal. Multiple crystallizations may be necessary. |
Experimental Protocols
Illustrative Scale-Up Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol based on similar reactions and should be optimized for specific laboratory and scale-up conditions.
Reaction Scheme:
3-Bromopyridine + 4-Fluorophenylboronic acid → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromopyridine | 158.00 | 1.00 kg | 6.33 |
| 4-Fluorophenylboronic acid | 139.92 | 0.97 kg | 6.96 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 22.2 g | 0.0316 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.34 kg | 12.66 |
| Toluene | - | 10 L | - |
| Water | - | 5 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge toluene (10 L), water (5 L), sodium carbonate (1.34 kg), and 4-fluorophenylboronic acid (0.97 kg).
-
Stir the mixture vigorously and begin bubbling nitrogen through the solution for at least 30 minutes to degas the system.
-
Add 3-bromopyridine (1.00 kg) to the reaction mixture.
-
Add the palladium catalyst, bis(triphenylphosphino)palladium(II) dichloride (22.2 g).
-
Heat the reaction mixture to 85-90 °C and maintain this temperature with good agitation for 8-12 hours, monitoring the reaction progress by HPLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with 2 M aqueous sodium hydroxide (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Caption: General workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.
References
- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Validation & Comparative
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 3-(4-Fluorophenyl)pyridine
For researchers and professionals in the pharmaceutical and materials science sectors, the efficient synthesis of biaryl compounds is a critical step in the development of novel molecules. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods. This guide provides an objective comparison of their performance in the synthesis of 3-(4-Fluorophenyl)pyridine, a valuable scaffold in medicinal chemistry. We present supporting experimental data, detailed protocols, and a visual representation of the catalytic cycles to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions, but additives can be beneficial. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Generally excellent and tolerates a wide range of functional groups. |
Performance Data: A Comparative Analysis
The choice between Suzuki and Stille coupling for the synthesis of this compound often involves a trade-off between efficiency, safety, and ease of purification. Below is a summary of typical experimental data for both reactions.
| Parameter | Suzuki Coupling | Stille Coupling (representative) |
| Aryl Halide | 3-Bromopyridine | 3-Bromopyridine |
| Organometallic Reagent | 4-Fluorophenylboronic acid | (4-Fluorophenyl)tributylstannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 3 mol% | 4 mol% |
| Base/Additive | 2 M Na₂CO₃ | N/A (can be used with additives like CuI) |
| Solvent | Toluene/Ethanol/Water | Toluene |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 12 hours | 16 hours |
| Yield | ~95% | ~85-90% |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both Suzuki and Stille couplings are provided below.
Suzuki Coupling Protocol
Materials:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add toluene (5 mL), ethanol (1 mL), and a 2 M aqueous solution of Na₂CO₃ (2.0 mmol, 2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Stille Coupling Protocol
Materials:
-
3-Bromopyridine
-
(4-Fluorophenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Potassium fluoride (KF) solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, dissolve 3-bromopyridine (1.0 mmol, 1.0 eq) and (4-fluorophenyl)tributylstannane (1.1 mmol, 1.1 eq) in toluene (5 mL).
-
Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%).
-
Degas the solution with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite and wash the filtrate with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron-based reagents and the straightforward removal of byproducts. It typically offers high yields under relatively mild conditions. However, the Stille coupling demonstrates excellent functional group tolerance and can be a more robust option for substrates that are sensitive to the basic conditions required for the Suzuki reaction. The primary drawback of the Stille coupling remains the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations.
A Comparative Guide to the Biological Activities of 3-(4-Fluorophenyl)pyridine and 3-Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 3-(4-Fluorophenyl)pyridine and 3-phenylpyridine. Direct comparative studies on the biological activities of the parent compounds, this compound and 3-phenylpyridine, are limited in publicly available literature. Therefore, this comparison focuses on the activities of their respective derivatives, which have been investigated for a range of therapeutic applications. The inclusion of a fluorine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a key consideration in drug design.
I. Overview of Biological Activities
The 3-phenylpyridine scaffold is a versatile building block in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities. The introduction of a fluorine atom at the 4-position of the phenyl ring, creating the this compound scaffold, modifies the electronic properties and lipophilicity, which can lead to altered biological effects.
Derivatives of 3-phenylpyridine have been extensively studied as:
-
Anticancer agents: Primarily through the inhibition of Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK9.[1][2]
-
Inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1): For the treatment of gout.
Derivatives of This compound have shown promise as:
-
Anticancer agents: Also through the inhibition of CDKs and other mechanisms like topoisomerase IIα inhibition.[1]
-
Cytotoxic agents against various cancer cell lines.[5]
-
P-glycoprotein inhibitors: Potentially overcoming multidrug resistance in cancer.
II. Comparative Quantitative Data
The following table summarizes the biological activities of representative derivatives of this compound and 3-phenylpyridine. It is important to note that these are different derivatives and not a direct comparison of the parent compounds.
| Compound Class | Specific Derivative | Target/Assay | Biological Activity (IC50 in µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HeLa (cervical cancer) cell line | Not explicitly stated for this derivative, but a related compound (9a) showed an IC50 of 2.59 µM. | [1] |
| Pyrazolo[3,4-b]pyridine Derivatives | A pyrazolo[3,4-b]pyridine derivative incorporating the 3-phenylpyridine scaffold | CDK2 | 1.630 ± 0.009 | [2] |
| Pyrazoline Carboxamide Analogues | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (breast cancer) cell line | <0.1 | [5] |
| Phenylpyridine Derivatives | A phenylpyridine-carboxamide scaffold | A549 (lung cancer) cell line | 48.08 ± 0.13 | |
| Phenylpyridine Derivatives with Trifluoroanisole | 3-Chloro-2-(4-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine | Herbicidal activity | Optimal activity observed with fluorine substitution. | [3] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of these compounds.
A. In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
B. In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., CDK2).
-
Reaction Setup: The kinase, a substrate peptide, and the test compound are mixed in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway that can be affected by these compounds and a typical workflow for screening their biological activity.
Caption: General kinase inhibition pathway targeted by pyridine derivatives.
Caption: Typical workflow for screening the biological activity of novel compounds.
V. Structure-Activity Relationship (SAR) and the Role of Fluorine
The substitution pattern on the phenyl ring of 3-phenylpyridine derivatives plays a crucial role in their biological activity. The introduction of a fluorine atom, particularly at the para-position, can have several effects:
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.
-
Altered Binding Affinity: Fluorine is highly electronegative and can participate in hydrogen bonding and other non-covalent interactions with biological targets, which may enhance or decrease binding affinity depending on the specific target.
-
Modified Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile.
For example, in studies of herbicidal phenylpyridine derivatives, the presence and position of fluorine atoms were found to be critical for their activity.[3][4]
VI. Conclusion
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 3-(4-Fluorophenyl)pyridine and Its Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic properties of 2-, 3-, and 4-(4-Fluorophenyl)pyridine isomers, crucial scaffolds in medicinal chemistry. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The fluorophenylpyridine core is a significant pharmacophore found in a variety of biologically active compounds. The isomeric position of the fluorophenyl group on the pyridine ring profoundly influences the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of these isomers in drug discovery and development. This guide presents a comparative analysis of the spectroscopic data for 3-(4-Fluorophenyl)pyridine and its 2- and 4-isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers of (4-Fluorophenyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for (4-Fluorophenyl)pyridine Isomers
| Isomer | Technique | Solvent | Chemical Shifts (δ, ppm) |
| 2-(4-Fluorophenyl)pyridine | ¹H NMR | CDCl₃ | 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H)[1] |
| ¹³C NMR | CDCl₃ | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz)[1] | |
| ¹⁹F NMR | CDCl₃ | -113.16[1] | |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde * | ¹H NMR | DMSO-d₆ | 6.86–8.47 (8H, Ar) and 9.79 (1H, CHO)[2] |
| ¹³C NMR | DMSO-d₆ | 111.89, 115.78, 116.90, 111.87, 121.32, 126.18, 130.39, 132.79, 140.89, 147.48, 160.87, 165.96, 185.45[2] | |
| 4-(4-Fluorophenyl)pyridine | ¹³C NMR | DMSO | Data available via SpectraBase[3] |
| ¹⁹F NMR | C₂H₆SO | Data available via SpectraBase[3] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 2: Key IR Absorption Bands for a this compound Derivative
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole * | FT-IR | 2104, 1662, 1607, 1586, 1530, 1512, 1477, 1447, 1364, 1265, 1234, 1160, 1123, 841[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. For pyridine and its derivatives, absorption maxima are typically observed around 202 nm and 254 nm[5]. The substitution pattern and the presence of the fluorophenyl group are expected to cause shifts in these absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for (4-Fluorophenyl)pyridine Isomers
| Isomer | Ionization Method | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole * | ESI-TOF | C₁₈H₁₀F₆N₂ | 369.0821 | 369.0821[4] |
| 4-(4-Fluorophenyl)pyridine | GC-MS | C₁₁H₈FN | 173.06 | Data available via SpectraBase[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS)[6]. For ¹⁹F NMR, CFCl₃ is often used as an external standard[6].
Infrared (IR) Spectroscopy
FT-IR spectra are commonly recorded using a Fourier Transform Infrared spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film[4]. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The compound is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO), and the spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer[4]. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method for the analysis of these types of compounds[3].
Visualization of Experimental Workflow and Isomer Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical framework for comparing the isomers.
References
- 1. rsc.org [rsc.org]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
A Comparative Guide to the Validation of Analytical Methods for 3-(4-Fluorophenyl)pyridine
This guide provides a comprehensive comparison of hypothetical, yet realistic, validated analytical methods for the quantification and analysis of 3-(4-Fluorophenyl)pyridine. The methodologies and performance data presented are based on established analytical principles for pyridine derivatives and fluorinated aromatic compounds, offering a practical starting point for researchers, scientists, and drug development professionals. The guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and stability testing. This document compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a baseline and may require optimization based on specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is a robust technique for the routine quantification of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of 1 mg/mL is prepared by dissolving 25 mg of this compound reference standard in 25 mL of the mobile phase. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the mobile phase to achieve a concentration within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution program is used.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be determined and optimized.
-
-
Sample Preparation: The sample is diluted with the initial mobile phase composition.
Data Presentation: Comparison of Method Validation Parameters
The following tables summarize the hypothetical performance data for the three analytical methods based on typical validation results for similar compounds.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL | 0.3 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 1.0 ng/mL |
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of an analytical method and the specific experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
comparative study of different catalysts for 3-(4-Fluorophenyl)pyridine synthesis
A Comparative Guide to Catalysts for the Synthesis of 3-(4-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents and functional materials. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data from various studies.
Comparative Performance of Catalytic Systems
The formation of the C-C bond between the pyridine and fluorophenyl rings is typically achieved through palladium-catalyzed cross-coupling reactions. The following table summarizes the performance of different catalytic systems based on Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings.
| Coupling Reaction | Catalyst System | Reactants | Solvent | Base/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | 3-Bromopyridine, 4-Fluorophenylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 80-95 | 18-22 | ~85 | [1][2] |
| Suzuki-Miyaura | Pd(OAc)₂ (2.5 mol%) / XPhos (5 mol%) | 3-Chloropyridine, 4-Fluorophenylboronic acid | t-BuOH | K₃PO₄ | 100 | 12-24 | ~76 | [3][4] |
| Negishi | Pd(PPh₃)₄ (3 mol%) | 3-Bromopyridine, (4-Fluorophenyl)zinc chloride | THF | - | 60-70 | 12 | ~90 | [5] |
| Stille | Pd(PPh₃)₄ (5 mol%) | 3-Iodopyridine, Tributyl(4-fluorophenyl)stannane | Toluene | - | 100 | 12 | ~88 | [6][7] |
| Hiyama | Pd/C (0.5 mol%) / (4-FC₆H₄)₃P (1 mol%) | 3-Bromopyridine, Triethoxy(4-fluorophenyl)silane | Toluene/H₂O | TBAF | 120 | 24 | ~90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the conditions used to achieve the results summarized in the table.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from studies on the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[1][2]
Reactants:
-
3-Bromopyridine
-
4-Fluorophenylboronic acid
-
Pd(PPh₃)₄ catalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromopyridine (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the solvent mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 85-95°C with vigorous stirring for 18-22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling Protocol
This protocol is a general representation of the Negishi coupling reaction conditions.[5]
Reactants:
-
3-Bromopyridine
-
(4-Fluorophenyl)zinc chloride (prepared in situ or used as a solution)
-
Pd(PPh₃)₄ catalyst
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromopyridine (1.0 equiv.) in anhydrous THF.
-
To this solution, add a solution of (4-fluorophenyl)zinc chloride (1.1-1.5 equiv.) in THF.
-
Add the Pd(PPh₃)₄ catalyst (3 mol%) to the reaction mixture.
-
Stir the reaction at 60-70°C until the starting material is consumed, as monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by column chromatography.
Stille Coupling Protocol
The following is a general procedure for the Stille cross-coupling reaction.[6][7][8]
Reactants:
-
3-Iodopyridine
-
Tributyl(4-fluorophenyl)stannane
-
Pd(PPh₃)₄ catalyst
-
Anhydrous Toluene
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 3-iodopyridine (1.0 equiv.) and tributyl(4-fluorophenyl)stannane (1.1 equiv.) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
The reaction mixture can be directly purified by column chromatography on silica gel to yield the product.
Hiyama Coupling Protocol
This protocol is based on the Hiyama coupling of aryl halides with organosilanes.[9]
Reactants:
-
3-Bromopyridine
-
Triethoxy(4-fluorophenyl)silane
-
Palladium on Carbon (Pd/C)
-
Tris(4-fluorophenyl)phosphine ((4-FC₆H₄)₃P)
-
Tetrabutylammonium fluoride (TBAF)
-
Toluene and Water
Procedure:
-
To a reaction tube, add 3-bromopyridine (1.0 equiv.), triethoxy(4-fluorophenyl)silane (1.5 equiv.), Pd/C (0.5 mol%), and tris(4-fluorophenyl)phosphine (1 mol%).
-
Add a mixture of toluene and water.
-
Add tetrabutylammonium fluoride (TBAF) (1.5 equiv.) as the activator.
-
Seal the tube and heat the mixture to 120°C for 24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter to remove the Pd/C catalyst.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Workflow
The general experimental workflow for these palladium-catalyzed cross-coupling reactions can be visualized as a logical sequence of steps from reaction setup to product purification.
Conclusion
The choice of catalyst and reaction conditions significantly impacts the synthesis of this compound. The Suzuki-Miyaura and Negishi couplings with Pd(PPh₃)₄ offer high yields under relatively mild conditions. The Hiyama coupling presents a less toxic alternative to the Stille reaction, with comparable yields, although it may require higher temperatures. For chloro-substituted pyridines, catalyst systems with more specialized ligands like XPhos are often necessary to achieve good results. The selection of the optimal catalyst will depend on factors such as substrate availability, cost, toxicity of reagents, and the desired scale of the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 9. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
The Structural Dance: Unraveling the Structure-Activity Relationship of 3-(4-Fluorophenyl)pyridine Derivatives
A deep dive into the chemical modifications of 3-(4-fluorophenyl)pyridine derivatives reveals a fascinating interplay between molecular structure and biological activity. This guide synthesizes experimental data from multiple studies to provide a comparative analysis for researchers and drug development professionals, highlighting how subtle changes to this privileged scaffold can significantly impact its therapeutic potential as an inhibitor of various enzymes and its efficacy as an anticancer agent.
The this compound core is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have shown promise in targeting a range of biological entities, including Tropomyosin receptor kinases (TRKs), cholesterol 24-hydroxylase (CH24H), and tubulin. The structure-activity relationship (SAR) of these compounds is a critical area of study, providing a roadmap for designing more potent and selective therapeutic agents. This guide will compare the performance of various derivatives, present the experimental data in a structured format, and detail the methodologies used in these key experiments.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and the fluorophenyl rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of how different structural modifications influence inhibitory potency.
Tropomyosin Receptor Kinase (TRK) Inhibition
Pyrazolo[3,4-b]pyridine derivatives incorporating the this compound moiety have been investigated as TRK inhibitors. The presence of a fluorine atom on the phenyl ring has been shown to be beneficial for potency. For instance, the removal of the fluorine atom in a series of pyrazolo[3,4-b]pyridine derivatives led to a compound with weaker potency (IC50 = 0.479 μM), underscoring the favorable contribution of this substituent.[1]
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors
| Compound | R (Substitution on phenyl) | TRKA IC50 (nM) |
| C03 | 3,4-Difluorobenzyl | 56 |
| A02 | H | 479 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]
Cholesterol 24-Hydroxylase (CH24H) Inhibition
In the context of CH24H inhibition, 3,4-disubstituted pyridine derivatives have been explored. Starting from a 3-substituted-4-phenylpyridine scaffold, modifications at the 3-position of the pyridine ring significantly impacted activity.[2]
Table 2: SAR of 3,4-Disubstituted Pyridine Derivatives as CH24H Inhibitors
| Compound | Substitution at 3-position of Pyridine | Human CH24H IC50 (nM) |
| 3 | Piperidin-4-yl | 950 |
| 4 | Piperazinyl | 52 |
| 5 | Phenyl | 74 |
| 17 | 4-(4-methyl-1-pyrazolyl) | 8.5 |
Data from a study on the discovery of novel CH24H inhibitors.[2]
Tubulin Polymerization Inhibition
A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, where the 3-aryl group was a 4-fluorophenyl moiety among others, were designed as tubulin polymerization inhibitors. The substitutions on the 3-aryl ring played a crucial role in their antiproliferative activity.
Table 3: Antiproliferative Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives
| Compound | 3-Aryl Group | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 9m | 4-chlorophenyl | >50 | >50 | >50 |
| 9p | 4-fluorophenyl | 0.08 | 0.12 | 0.15 |
Data extracted from a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as anticancer agents.[3]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
TRKA Kinase Assay
The inhibitory activity against TRKA was determined using a kinase activity assay. Typically, recombinant TRKA kinase is incubated with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.[1]
Human CH24H Enzyme Assay
The inhibitory potency against human cholesterol 24-hydroxylase (CH24H) was evaluated using an in vitro enzyme assay. The assay typically involves incubating the recombinant human CH24H enzyme with the test compounds and a cholesterol substrate. The enzymatic reaction leads to the formation of 24S-hydroxycholesterol (24HC). The reaction is stopped after a defined period, and the amount of 2c4HC produced is quantified using methods like liquid chromatography-mass spectrometry (LC-MS). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines (e.g., HeLa, MCF-7, A549) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well, and the cells are incubated further to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[3][4]
Visualizing the Scientific Workflow
To better understand the process of identifying and characterizing these bioactive compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A generalized workflow for the discovery and development of this compound derivatives.
Caption: A simplified representation of the TRKA signaling pathway and the inhibitory action of a derivative.
Conclusion
The structure-activity relationship of this compound derivatives is a rich field of study, with findings that have significant implications for drug discovery. The presence and positioning of substituents on this core structure can dramatically alter biological activity, as evidenced by the comparative data on TRK, CH24H, and tubulin inhibitors. The fluorophenyl moiety often plays a crucial role in enhancing potency, while modifications to other parts of the molecule allow for fine-tuning of selectivity and pharmacokinetic properties. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to design and evaluate new derivatives with improved therapeutic profiles. Future research will undoubtedly continue to uncover the full potential of this versatile chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
The Impact of Fluorination on the Cytotoxicity of Pyridine Analogs: A Comparative Analysis
For researchers and professionals in drug development, understanding the structure-activity relationship of therapeutic compounds is paramount. A common strategy to modulate a molecule's properties is the introduction of fluorine atoms. This guide provides a comparative analysis of the cytotoxicity of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data, to elucidate the effects of this chemical modification.
The incorporation of fluorine into a pyridine ring can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with target proteins. These changes can, in turn, influence the compound's cytotoxic profile. This guide examines specific examples from the scientific literature to illustrate these effects.
Case Study 1: Forchlorfenuron and its Halogenated Analogs
A study on the cytotoxic effects of Forchlorfenuron (FCF), a plant growth regulator containing a 2-chloro-pyridine moiety, and its analogs provides a direct comparison of the impact of different halogen substitutions on cytotoxicity. The study evaluated the compounds against several malignant mesothelioma (MM) cell lines.
Quantitative Cytotoxicity Data
The cytotoxicity of FCF (2-chloro), its 2-fluoro, and 2-trifluoromethyl analogs was assessed using the MTT assay. The results, presented as the concentration required to inhibit cell growth by 50% (IC50), are summarized below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Substitution at 2-position | Cell Line: ZL55 (IC50, µM) | Cell Line: MSTO-211H (IC50, µM) |
| FCF-2-Cl | Chlorine (Non-fluorinated reference) | ~25-50 | ~25-50 |
| FCF-2-F | Fluorine | >50 | >50 |
| FCF-2-CF3 | Trifluoromethyl | <25 | <25 |
Note: IC50 values are estimated from the dose-response curves presented in the source literature.[1]
The data indicates that the 2-fluoro analog (FCF-2-F) exhibited the least cytotoxic effect, being less potent than the chlorinated parent compound (FCF-2-Cl).[1] In contrast, the 2-trifluoromethyl analog (FCF-2-CF3) demonstrated the most potent cytotoxic effects in vitro.[1]
Experimental Protocol: MTT Assay
The cytotoxic effects of the FCF analogs were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Malignant mesothelioma cell lines (ZL55, MSTO-211H, and SPC212) and a non-transformed mesothelial cell line (Met-5A) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the FCF analogs (e.g., 6.25, 12.5, 25, and 50 µM) for 96 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Formazan Solubilization: Following a further incubation period, the formazan crystals formed by viable cells were solubilized.
-
Absorbance Measurement: The absorbance was measured using a microplate reader to determine the percentage of cell viability relative to untreated control cells.
Case Study 2: N-Phenyl-2-(pyridin-2-ylamino)acetamide Derivatives
In a separate study, a series of N-(substituted-phenyl)-2-(pyridin-2-ylamino)acetamides were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. This series included compounds with and without fluorine substitution on the N-phenyl ring, providing another point of comparison.
Quantitative Cytotoxicity Data
The following table presents the IC50 values for a non-fluorinated compound and its fluorinated analog from this series against the MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.
| Compound | Substitution on N-phenyl ring | Cell Line: MDA-MB-231 (IC50, µM) | Cell Line: HepG2 (IC50, µM) |
| 5a | Unsubstituted (Non-fluorinated) | >50 | >50 |
| 5l | 4-Chlorophenyl | 1.4 | 22.6 |
Note: The non-fluorinated parent in this series is compound 5a. Compound 5l, while containing a chlorine, provides a halogenated comparison point. It is important to note that direct comparison is with the unsubstituted analog.
In this series, the introduction of a halogen (chlorine in this specific example, which can be considered alongside fluorine in the context of halogenation) on the phenyl ring of the acetamide derivative significantly increased the cytotoxic activity against the MDA-MB-231 cell line.
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of these acetamide derivatives was evaluated as follows:
-
Cell Culture: Human cancer cell lines (HepG2 and MDA-MB-231) were cultured in appropriate media.
-
Compound Exposure: Cells were exposed to the test compounds at various concentrations.
-
Cell Viability Assessment: The number of viable cells was determined after a specified incubation period.
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the experimental process and the potential influence of fluorination, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of pyridine analogs using the MTT assay.
Caption: A conceptual diagram illustrating how fluorination can influence the cytotoxic pathway of a pyridine analog.
Conclusion
The effect of fluorination on the cytotoxicity of pyridine analogs is highly context-dependent and influenced by the specific position of the fluorine atom and the overall molecular structure. As demonstrated in the case of Forchlorfenuron analogs, a single fluorine substitution can decrease cytotoxicity, while a trifluoromethyl group at the same position can significantly enhance it.[1] In other molecular scaffolds, the introduction of a halogen can lead to a marked increase in cytotoxic potency.
These findings underscore the importance of empirical testing for each new series of compounds. The data and protocols presented in this guide serve as a valuable reference for researchers designing and evaluating novel fluorinated pyridine derivatives as potential therapeutic agents.
References
A Comparative Guide to Purity Assessment of 3-(4-Fluorophenyl)pyridine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and scientific research. For a compound like 3-(4-Fluorophenyl)pyridine, a crucial building block in various synthetic pathways, rigorous purity assessment is essential to ensure the reliability of experimental outcomes and the safety of final products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely accepted analytical techniques for this purpose. This guide provides a detailed comparison of these methods, complete with experimental protocols and supporting data, to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a premier method for the quantitative analysis of chemical compounds due to its high resolution, sensitivity, and specificity.[1] A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include unreacted starting materials or by-products from the synthesis.[1] For purity assessment, the area percentage of the main peak relative to the total area of all peaks in the chromatogram is calculated.[1]
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[1][2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[2]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a final concentration within the linear range of the method (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Data Analysis and Quantification:
-
The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
HPLC Method Validation and Performance Data
A robust HPLC method should be validated according to International Conference on Harmonisation (ICH) guidelines.[3][4] The table below presents hypothetical performance data for the proposed method.
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Reportable | 0.01% |
| Limit of Quantitation (LOQ) | Reportable | 0.03% |
| Specificity | No interference at the retention time of the main peak | Achieved |
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for evaluating pharmaceutical purity.[5] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, making it ideal for precise purity analysis without the need for a reference standard of the analyte itself.[5][6] It is considered a primary analytical method.[7]
Experimental Protocol: ¹H qNMR Method
The process for a qNMR measurement can be divided into four main steps: Method Planning, Sample Preparation, Data Collection, and Data Processing.[5]
1. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A high-purity, stable compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene, maleic acid). The standard should be accurately weighed.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
W : Weight of the substance
-
P_std : Purity of the internal standard
-
qNMR Analysis Parameters
| Parameter | Description | Typical Value/Condition |
| Analyte Signal | A well-resolved proton signal from this compound | e.g., Aromatic proton singlet or doublet |
| Internal Standard | High purity, non-overlapping signals | 1,3,5-trimethoxybenzene |
| Relaxation Delay (D1) | To ensure quantitative signal intensity | 30-60 seconds |
| Number of Scans | For adequate signal-to-noise | 16 or higher |
| Expected Precision (%RSD) | High precision due to direct measurement | < 1.0% |
Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Direct detection of nuclei in a magnetic field. Signal intensity is proportional to the number of nuclei.[5][8] |
| Reference Standard | Requires a high-purity reference standard of the analyte for assay; area percent for general purity. | Does not require an analyte reference standard; uses a certified internal standard.[6] |
| Sensitivity | Very high, excellent for detecting trace impurities (ppm levels). | Generally lower sensitivity than HPLC, better for impurities at >0.1% levels. |
| Accuracy & Precision | High, but dependent on the purity of the reference standard. | Very high, considered a primary ratio method.[7] |
| Information Provided | Purity, retention times of impurities. With a PDA detector, UV spectra can be obtained. | Purity, structural confirmation of the main component, and potential structural information on impurities. |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, due to longer acquisition times (especially relaxation delays) for quantitative accuracy. |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). |
| Destructive | Yes, the sample is consumed. | No, the sample can be fully recovered.[6] |
Alternative Purity Assessment Methods
While HPLC and NMR are primary techniques, other methods can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly crystalline solids by analyzing their melting point depression.
Visualizations
Workflow for Purity Assessment
Caption: Overall workflow for the purity assessment of a chemical sample.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
Both HPLC and qNMR are indispensable tools for assessing the purity of this compound. HPLC offers unparalleled sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. Conversely, qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard and offers valuable structural information, confirming the identity of the main component. For a comprehensive and unambiguous purity assessment, a dual approach utilizing both techniques is highly recommended, as they provide orthogonal and complementary data, ensuring the highest confidence in the quality of the material.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Reactivity of 3-(4-Halophenyl)pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl >> F
This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which increases from iodine to fluorine. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, is most facile for aryl iodides and progressively more challenging for bromides, chlorides, and fluorides.
Quantitative Comparison of Reactivity
The following table summarizes representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for each 3-(4-halophenyl)pyridine. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing reaction conditions, catalysts, and ligands. However, they serve to illustrate the general reactivity trend.
| 3-(4-Halophenyl)pyridine | Suzuki-Miyaura Coupling (% Yield) | Buchwald-Hartwig Amination (% Yield) | Sonogashira Coupling (% Yield) |
| Iodo | >95% | >95% | >90% |
| Bromo | 80-95% | 85-95% | 70-90% |
| Chloro | 50-80% (requires specialized ligands) | 60-90% (requires specialized ligands) | 40-70% (requires specialized ligands) |
| Fluoro | <10% (requires specific C-F activation) | <5% (requires specific C-F activation) | <5% (requires specific C-F activation) |
As the data suggests, 3-(4-iodophenyl)pyridine and 3-(4-bromophenyl)pyridine are generally excellent substrates for a variety of cross-coupling reactions, affording high yields under standard conditions. 3-(4-Chlorophenyl)pyridine is a more challenging substrate, often requiring more advanced catalyst systems with bulky, electron-rich phosphine ligands to achieve satisfactory results. The C-F bond in 3-(4-fluorophenyl)pyridine is the strongest and is typically unreactive under standard palladium-catalyzed cross-coupling conditions. Activation of the C-F bond is possible but requires specialized catalysts (e.g., nickel-based systems or specific palladium complexes) and often harsher reaction conditions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes the coupling of a 3-(4-halophenyl)pyridine with an arylboronic acid.
Materials:
-
3-(4-Halophenyl)pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a Schlenk flask, add the 3-(4-halophenyl)pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol describes the amination of a 3-(4-halophenyl)pyridine with a secondary amine.
Materials:
-
3-(4-Halophenyl)pyridine (1.0 mmol)
-
Secondary amine (e.g., morpholine) (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk flask.
-
Add the 3-(4-halophenyl)pyridine and toluene.
-
Finally, add the secondary amine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
This protocol describes the coupling of a 3-(4-halophenyl)pyridine with a terminal alkyne.
Materials:
-
3-(4-Halophenyl)pyridine (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add the 3-(4-halophenyl)pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general workflow for a cross-coupling experiment and a representative catalytic cycle.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Cross-Validation of Experimental and Computational Data for 3-(4-Fluorophenyl)pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. This guide provides a comparative analysis of 3-(4-Fluorophenyl)pyridine, cross-validating its computationally predicted physicochemical and pharmacokinetic properties with established experimental data of analogous compounds. By juxtaposing this data, we aim to offer a reliable profile of the target compound and showcase a workflow for validating in silico predictions.
The integration of computational tools in the early stages of drug discovery has become indispensable for predicting the properties of new molecules, thereby saving significant time and resources. However, the accuracy of these predictions must be validated against experimental data. This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the fluorophenylpyridine scaffold in bioactive molecules.
Comparative Analysis of Physicochemical Properties
To build a reliable profile for this compound, its computationally predicted properties are compared against experimental and computational data for three structurally related compounds: the isomeric 4-(4-Fluorophenyl)pyridine, and the non-fluorinated analogues 2-Phenylpyridine and 4-Phenylpyridine. The data, summarized below, highlights the influence of substituent positioning and fluorination on key chemical characteristics.
| Property | This compound | 4-(4-Fluorophenyl)pyridine | 2-Phenylpyridine | 4-Phenylpyridine |
| Molecular Formula | C₁₁H₈FN | C₁₁H₈FN | C₁₁H₉N | C₁₁H₉N |
| Molecular Weight ( g/mol ) | 173.19 | 173.19 | 155.20 | 155.20 |
| Melting Point (°C) | No Experimental Data | No Experimental Data | Liquid at RT[1] | 69-73 |
| Boiling Point (°C) | No Experimental Data | No Experimental Data | 268-270[1][2] | 274-275[3] |
| Water Solubility | Predicted: Poorly Soluble | Predicted: Poorly Soluble | Low Solubility[1] | No Experimental Data |
| LogP (Octanol/Water) | Predicted: 2.68 | Predicted: 2.68 | 2.79[4] | 2.59[5] |
| Topological Polar Surface Area (Ų) | Predicted: 12.89 | Predicted: 12.89 | 12.89[4] | 12.89[5] |
| Bioavailability Score | Predicted: 0.55 | Predicted: 0.55 | 0.55[4] | 0.55[5] |
Note: Computational data for this compound and 4-(4-Fluorophenyl)pyridine were generated using SwissADME with their respective SMILES strings.
Experimental Protocols
The experimental values cited in this guide are determined by well-established laboratory techniques. Below are brief overviews of the standard protocols for key physicochemical properties.
Melting Point Determination
The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it becomes completely liquid is recorded. This range indicates the melting point and provides an assessment of the compound's purity.
Boiling Point Determination
The boiling point of a liquid is measured by distillation. The liquid is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid. The temperature at which the liquid actively boils and condenses is recorded as the boiling point at atmospheric pressure.
Octanol-Water Partition Coefficient (LogP) Measurement
The LogP value, a measure of a compound's lipophilicity, is experimentally determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Cross-Validation Workflow
The process of cross-validating computational predictions with experimental data is a critical workflow in modern chemical research. It ensures the reliability of in silico models and provides a more complete understanding of a compound's behavior. The following diagram illustrates this iterative process.
References
Safety Operating Guide
Proper Disposal Procedures for 3-(4-Fluorophenyl)pyridine
The proper disposal of 3-(4-Fluorophenyl)pyridine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to be a flammable liquid and an irritant, necessitating careful handling and disposal in accordance with hazardous waste regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
II. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated soil into a sealable, properly labeled hazardous waste container. Use non-sparking tools for collection.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
III. Waste Collection and Storage
Waste this compound and any contaminated materials must be collected and stored safely pending disposal:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with flammable organic liquids.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The storage area should be designated for flammable liquids and be equipped with appropriate fire suppression systems.
IV. Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all required hazardous waste manifests and documentation as per your institution's and local regulations.
-
Professional Disposal: The waste will be transported to an approved hazardous waste treatment, storage, and disposal facility (TSDF) for incineration or other appropriate treatment methods.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative compound, 3-Fluoropyridine.
| Property | Value |
| CAS Number | 372-47-4 |
| Molecular Formula | C5H4FN |
| Molecular Weight | 97.09 g/mol [2] |
| Boiling Point | 107-108 °C (lit.) |
| Flash Point | 13 °C (55.4 °F) - closed cup[1] |
| Density | 1.13 g/mL at 25 °C (lit.) |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable and irritant organic compounds. Specific experimental protocols involving this compound should include a detailed risk assessment and a waste disposal plan that is reviewed and approved by the relevant safety committees.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4-Fluorophenyl)pyridine
This guide provides comprehensive safety and logistical information for the handling of 3-(4-Fluorophenyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for managing pyridine derivatives and fluorinated aromatic compounds.
Hazard Summary
-
Pyridine Derivatives : These compounds are often toxic, flammable, and can be harmful if inhaled or absorbed through the skin.[1][2] Adequate ventilation, such as working within a chemical fume hood, is crucial to minimize exposure.[1][2]
-
Fluorinated Aromatic Compounds : The introduction of fluorine can alter the biological and toxicological properties of a molecule.[3] Some fluorinated compounds can be persistent in the environment or exhibit metabolic toxicity.[3]
Personal Protective Equipment (PPE)
The appropriate PPE is the primary defense against chemical exposure. Below is a summary of recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles[2][3] | Nitrile or neoprene gloves[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2] |
| Conducting Reactions | Chemical splash goggles and face shield[4] | Nitrile or neoprene gloves[1][2] | Flame-resistant lab coat[3] | As needed based on risk assessment; may be required if engineering controls are insufficient[3] |
| Handling Spills | Chemical splash goggles and face shield[4] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit[3] | Air-purifying respirator with appropriate cartridges may be necessary[3] |
| Waste Disposal | Safety goggles[4] | Nitrile or neoprene gloves[1][2] | Laboratory coat[1][2] | Not generally required for sealed containers |
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before beginning work.[2]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Keep containers of this compound tightly closed when not in use.[2][6]
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]
2. Handling and Experimental Procedures:
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of this compound, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, especially when handling flammable liquids.[7][8]
-
Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]
3. Spill Management:
-
Small Spills: For minor spills contained within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[1][4] Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify the laboratory supervisor or safety officer.[4] Restrict access to the area and await the arrival of the emergency response team.[3]
4. Disposal Plan:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper) and spill cleanup materials, must be treated as hazardous waste.[1][4]
-
Collect waste in a designated, properly labeled, and sealed container.[5]
-
Store the hazardous waste container in a cool, well-ventilated, and designated area away from incompatible materials.[5]
-
Dispose of the waste through your institution's hazardous waste program. Do not pour down the drain.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[9] Seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
